Yadanzioside I
描述
属性
IUPAC Name |
methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O16/c1-9-11-5-14-28-8-41-29(26(39)40-4,22(28)20(24(38)44-14)42-10(2)31)23(37)18(36)21(28)27(11,3)6-12(32)19(9)45-25-17(35)16(34)15(33)13(7-30)43-25/h11,13-18,20-23,25,30,33-37H,5-8H2,1-4H3/t11-,13+,14+,15+,16-,17+,18+,20+,21+,22+,23-,25-,27-,28+,29?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXFIBXCQCYPLP-ZYYUOBLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4[C@H](C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Yadanzioside I: A Technical Guide on its Origin, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside I is a naturally occurring quassinoid glycoside that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the origin, isolation, and biological activities of this compound, with a focus on its antiviral and cytotoxic properties. Detailed experimental protocols for its extraction and analysis, alongside quantitative data on its bioactivity, are presented to support further research and development efforts. Furthermore, this document explores the known effects of related compounds on cellular signaling pathways, offering insights into the potential mechanisms of action for this compound.
Origin and Isolation
This compound is a secondary metabolite isolated from the seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[1][2] This plant has a long history of use in traditional Chinese medicine for treating various ailments, including malaria and cancer.[3][4] The quassinoids, a class of bitter principles, are the main bioactive constituents of Brucea javanica.[4][5]
Experimental Protocols: Isolation of this compound
1.1. Extraction:
-
Dried and powdered seeds of Brucea javanica are subjected to extraction with methanol (B129727) (MeOH) at room temperature.
-
The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
1.2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and n-butanol (n-BuOH), to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions, such as the n-BuOH fraction.
1.3. Chromatographic Purification:
-
The n-BuOH fraction is subjected to various chromatographic techniques for the purification of this compound.
-
Column Chromatography: Initial separation is typically performed on a silica (B1680970) gel column, eluting with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC (e.g., on a C18 column) with a mobile phase consisting of a gradient of methanol or acetonitrile (B52724) in water.[6] The elution of this compound would be monitored by UV detection, typically around 220 nm.[6]
Logical Workflow for Isolation:
Caption: General workflow for the isolation of this compound.
Structural Elucidation
The structure of this compound, like other quassinoids, is complex and is typically elucidated using a combination of spectroscopic techniques.
Experimental Protocols: Structural Characterization
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra are essential for determining the carbon skeleton and the nature and position of protons.[7][8]
-
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, and to assign the complex polycyclic structure.
2.2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound.[9][10]
-
Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern of the molecule, which aids in confirming the structure and identifying substructures, such as the sugar moiety and the aglycone.[11][12][13]
Biological Activities
This compound has demonstrated notable biological activities, particularly in the antiviral and cytotoxic domains.
Antiviral Activity
This compound has been reported to exhibit potent antiviral activity against the Tobacco Mosaic Virus (TMV).
Data Presentation: Antiviral Activity of this compound
| Compound | Virus | Assay | IC₅₀ (µM) |
| This compound | Tobacco Mosaic Virus (TMV) | Not Specified | 4.22 |
Experimental Protocols: Antiviral Assay (General)
A common method to assess the anti-TMV activity of a compound is the half-leaf method.[14]
3.1.1. Virus Inoculation:
-
The leaves of a susceptible host plant, such as Nicotiana glutinosa, are mechanically inoculated with a suspension of TMV.
3.1.2. Compound Application:
-
One half of each inoculated leaf is treated with a solution of the test compound (e.g., this compound) at various concentrations, while the other half is treated with a control solution (e.g., solvent only).
3.1.3. Incubation and Lesion Counting:
-
The plants are incubated under controlled conditions to allow for the development of local lesions, which are indicative of viral infection.
-
After a few days, the number of lesions on both halves of the leaves is counted.
3.1.4. Calculation of Inhibition:
-
The percentage of inhibition is calculated by comparing the number of lesions on the treated half of the leaf to the control half.
-
The IC₅₀ value, the concentration of the compound that inhibits lesion formation by 50%, is then determined from a dose-response curve.[15][16]
Experimental Workflow for Anti-TMV Assay:
Caption: Workflow for the anti-TMV half-leaf assay.
Cytotoxic Activity
While specific cytotoxic data for this compound is not extensively documented in publicly available literature, numerous other quassinoids and their glycosides isolated from Brucea javanica have demonstrated significant cytotoxic effects against various cancer cell lines.[5][17][18] This suggests that this compound may also possess cytotoxic properties.
Data Presentation: Cytotoxicity of Related Quassinoids from Brucea javanica
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Bruceene A | MCF-7 | Breast Cancer | 0.182 |
| Bruceene A | MDA-MB-231 | Breast Cancer | 0.238 |
| Brusatol | PANC-1 | Pancreatic Cancer | 0.36 |
| Brusatol | SW1990 | Pancreatic Cancer | 0.10 |
| Bruceine D | PANC-1 | Pancreatic Cancer | 2.53 |
| Bruceine D | SW1990 | Pancreatic Cancer | 5.21 |
| Bruceoside C | KB | Nasopharyngeal Carcinoma | <0.1 µg/ml |
| Bruceoside C | RPMI-7951 | Malignant Melanoma | <0.1 µg/ml |
Experimental Protocols: Cytotoxicity Assay (General)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.
3.2.1. Cell Seeding:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
3.2.2. Compound Treatment:
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).
3.2.3. MTT Addition:
-
After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
3.2.4. Formazan Solubilization and Measurement:
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
3.2.5. Calculation of Cell Viability and IC₅₀:
-
The percentage of cell viability is calculated by comparing the absorbance of the treated cells to that of the untreated control cells.
-
The IC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is determined from a dose-response curve.
Potential Signaling Pathways
The precise molecular mechanisms and signaling pathways affected by this compound have not yet been elucidated. However, studies on other quassinoids isolated from Brucea javanica provide insights into potential targets. For instance, some quassinoids have been shown to inhibit the PI3K/Akt/NF-κB signaling pathway, which is crucial for cell survival and inflammation.[4][19] Others have been found to impact the JAK2/STAT3 signaling pathway, which is involved in cell proliferation and differentiation.[20]
Potential Signaling Pathway Inhibition by Quassinoids:
Caption: Potential signaling pathways inhibited by quassinoids.
Further research is warranted to determine if this compound exerts its biological effects through similar mechanisms.
Conclusion
This compound, a quassinoid glycoside from Brucea javanica, represents a promising natural product with demonstrated antiviral activity. While its cytotoxic potential and precise mechanism of action require further investigation, the potent bioactivities of related compounds from the same source highlight its significance for drug discovery and development. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, virology, and oncology, facilitating continued exploration of this compound and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Tumor Cell Selective Cytotoxicity and Apoptosis Induction by an Herbal Preparation from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. uab.edu [uab.edu]
- 10. uab.edu [uab.edu]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. youtube.com [youtube.com]
- 13. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 17. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Seven quassinoids from Fructus Bruceae with cytotoxic effects on pancreatic adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quassinoids from Brucea javanica and attenuates lipopolysaccharide-induced acute lung injury by inhibiting PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
The Discovery and Isolation of Yadanzioside I from Brucea javanica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Yadanzioside I, a quassinoid glycoside derived from the seeds of Brucea javanica (L.) Merr. This document details the experimental protocols for its extraction and purification, summarizes its physicochemical and spectral data, and explores its potential biological activities based on current scientific literature.
Introduction
Brucea javanica, a plant belonging to the Simaroubaceae family, has a long history in traditional medicine for treating various ailments, including cancer and viral infections.[1][2] Its therapeutic properties are largely attributed to a class of bitter principles known as quassinoids.[3] Among these, the yadanziosides, a series of quassinoid glycosides, have garnered significant interest for their potent biological activities.
This compound was first reported as part of a group of eight new antileukemic quassinoid glycosides, designated Yadanziosides A-H, isolated from the seeds of Brucea javanica by a team of Japanese researchers in 1984.[3][4] These compounds, including this compound, have demonstrated significant potential in preclinical studies, particularly in the realms of oncology and virology.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of chemical transformations and spectroscopic analyses. While specific quantitative data for the initial isolation of this compound is not extensively detailed in readily available literature, the following tables summarize its known properties and the typical spectral data for quassinoid glycosides of this nature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C29H38O16 | PubChem CID: 99132-95-3 |
| Molecular Weight | 642.6 g/mol | PubChem CID: 99132-95-3 |
| Appearance | Amorphous Powder | General observation for similar compounds |
| Source | Seeds of Brucea javanica | [3] |
Table 2: Representative ¹H and ¹³C NMR Spectral Data for the Aglycone Moiety of a Yadanzioside-type Quassinoid (in CDCl₃)
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |
| 1 | 79.2 | 4.63 (d, J=8.0) |
| 2 | 175.3 | - |
| 3 | 121.3 | 5.59 (s) |
| 4 | 136.7 | - |
| 5 | 83.3 | 5.49 (d, J=2.5) |
| 6 | 28.2 | 2.20 (m), 1.60 (m) |
| 7 | 81.5 | 5.42 (dd, J=6.0, 2.5) |
| 8 | 70.4 | 5.13 (d, J=6.0) |
| 9 | 45.1 | 2.71 (m) |
| 10 | 43.5 | - |
| 11 | 80.4 | 6.00 (s) |
| 12 | 76.1 | 4.08 (d, J=1.5) |
| 13 | 48.2 | 2.70 (m) |
| 14 | 51.5 | - |
| 15 | 70.5 | 3.97 (d, J=8.0) |
| 16 | - | - |
| 20 | - | - |
| 21 | - | - |
| C-4 CH₃ | 20.1 | 2.07 (s) |
| C-10 CH₃ | 10.9 | 1.55 (s) |
| C-13 CH₃ | 16.5 | 1.50 (d, J=7.0) |
Data adapted from the spectral analysis of Bruceine M, a related quassinoid from B. javanica.[1]
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Observed m/z | Reference |
| [M+Na]⁺ | 665.2058 | Not explicitly reported | Based on Molecular Formula |
| [M+H]⁺ | 643.2238 | Not explicitly reported | Based on Molecular Formula |
Experimental Protocols
The following is a detailed methodology for the isolation and purification of this compound from the seeds of Brucea javanica, based on established protocols for quassinoid glycosides.[3][5]
Plant Material and Extraction
-
Plant Material: Dried and crushed seeds of Brucea javanica.
-
Defatting: The powdered seeds are first defatted using n-hexane to remove lipids and other nonpolar constituents.
-
Extraction: The defatted material is then extracted exhaustively with methanol (B129727) (MeOH).
-
Solvent Partitioning: The resulting methanol extract is concentrated under reduced pressure and then partitioned between dichloromethane (B109758) (CH₂Cl₂) and water (H₂O). The aqueous layer, containing the polar glycosides, is retained for further purification.
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The aqueous extract is subjected to column chromatography on a silica gel support. The column is eluted with a gradient of chloroform-methanol-water (e.g., 7:3:1, lower phase) to separate the components based on polarity.
-
Gel Filtration Chromatography: Fractions containing the yadanziosides are further purified by gel filtration chromatography on a Sephadex LH-20 or similar matrix, using methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of methanol and water or acetonitrile (B52724) and water.
Structural Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyls, esters, and lactones.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophoric groups within the molecule.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Potential Antiviral Signaling Pathway
While the specific signaling pathways targeted by this compound have not been extensively studied, quassinoids are known to possess antiviral activities. The following diagram illustrates a plausible, generalized mechanism of action for antiviral quassinoid glycosides.
Biological Activity
This compound, along with other yadanziosides, was initially identified on the basis of its antileukemic activity.[3] Quassinoids from Brucea javanica have also been reported to exhibit a broad spectrum of other biological effects, including antiviral and anti-inflammatory properties.[2][6] The precise mechanism of action for this compound is not yet fully elucidated and remains an area for further investigation. The antiviral activity of related quassinoids has been attributed to the inhibition of viral replication and protein synthesis.[7]
Conclusion
This compound represents a promising natural product from Brucea javanica with potential therapeutic applications. This guide provides a comprehensive overview of the available technical information regarding its discovery and isolation. Further research is warranted to fully elucidate its pharmacological profile and specific molecular targets, which will be crucial for its potential development as a therapeutic agent. The detailed experimental protocols and data presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Growth Inhibition and Additive Effect to Antimalarial Drugs of Brucea javanica Extracts on Asexual Blood-Stage Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Novel Quassinoid Glycosides with Antiviral Activity from the Samara of Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
Yadanzioside I: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical summary of the core molecular properties of Yadanzioside I, a potent anti-tobacco mosaic virus (TMV) quassinoid.[1][2] The information is presented to support research and development activities in virology and medicinal chemistry.
Core Molecular Data
The fundamental molecular characteristics of this compound are detailed below. This data is essential for experimental design, analytical method development, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₈O₁₆ | [1][3] |
| Molecular Weight | 642.6 g/mol | [1] |
| CAS Number | 99132-95-3 |
Logical Relationship of Core Properties
The following diagram illustrates the foundational relationship between the molecular formula and the molecular weight, which is a critical aspect for all chemical and biological research involving this compound.
Caption: Relationship between Molecular Formula and Molecular Weight.
References
Yadanzioside I: A Technical Overview of its Antiviral and Antileukemic Properties
CAS Number: 99132-95-3
This technical guide provides an in-depth overview of Yadanzioside I, a quassinoid glycoside isolated from the seeds of Brucea javanica. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₉H₃₈O₁₆ |
| Molecular Weight | 642.6 g/mol |
| IUPAC Name | methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-(acetyloxy)-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-ene-17-carboxylate |
| Synonyms | Yadanzioside-I |
Biological Activity
This compound has demonstrated significant biological activity, primarily in the areas of antiviral and antileukemic research.
Antiviral Activity
While specific quantitative data for this compound's antiviral activity is limited in publicly available literature, it has been noted for its strong antiviral properties. The primary mechanism of action for many antiviral compounds involves the inhibition of viral entry, replication, or release from host cells.
Antileukemic Activity
This compound has shown cytotoxic effects against various leukemia cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Cell Line | IC₅₀ Value (µg/mL) | Reference |
| HL-60 (Human promyelocytic leukemia) | 25.93 | [1] |
| K562 (Human immortalised myelogenous leukemia) | 10.42 | [1] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively documented in readily available literature. However, based on standard methodologies for assessing antiviral and anticancer activity, the following outlines potential experimental workflows.
Antiviral Assay (General Protocol)
A common method to assess antiviral activity is the plaque reduction assay or a cell viability assay using a virus-infected cell line.
Workflow for a Cell Viability-Based Antiviral Assay:
Cytotoxicity Assay for Anticancer Activity (General Protocol)
The cytotoxic effects of this compound on leukemia cell lines are typically determined using a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Cytotoxicity Assay:
Signaling Pathways
The precise signaling pathways through which this compound exerts its biological effects have not been definitively elucidated in the available scientific literature. However, studies on the crude extracts of Brucea javanica, the plant source of this compound, have suggested involvement of several key signaling pathways in its anticancer and anti-inflammatory effects. It is plausible that this compound contributes to the overall activity of the extract through modulation of these pathways, although direct evidence is currently lacking.
Potential, yet unconfirmed, signaling pathways that may be influenced by this compound, based on the activity of Brucea javanica extracts, include:
-
JAK/STAT Pathway: This pathway is crucial in regulating immune responses, cell proliferation, and apoptosis.[2][3][4]
-
NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation, and its inhibition can lead to reduced production of pro-inflammatory cytokines.
Below is a hypothetical representation of how a compound like this compound might inhibit the NF-κB signaling pathway, a common mechanism for anti-inflammatory and anticancer agents.
Disclaimer: The signaling pathway diagram presented above is a hypothetical model based on the known mechanisms of similar compounds and the biological activities of Brucea javanica extracts. Further research is required to confirm the direct effect of this compound on the NF-κB pathway or any other signaling cascade.
Conclusion
This compound is a promising natural product with demonstrated antileukemic and potential antiviral activities. While the precise mechanisms of action and a comprehensive set of quantitative data are still under investigation, this guide provides a foundational understanding for researchers in the field of drug discovery and development. Further studies are warranted to fully elucidate its therapeutic potential and to establish detailed experimental protocols and signaling pathway involvement.
References
Yadanzioside I: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside I is a quassinoid glycoside isolated from the seeds of Brucea javanica, a plant with a long history in traditional medicine for treating a variety of ailments, including cancer, inflammation, and viral infections. This technical guide provides a comprehensive overview of the known biological activities of this compound and structurally related quassinoids. Due to the limited availability of specific data for this compound, this document synthesizes findings from closely related compounds to present a broader understanding of its potential therapeutic applications. The guide details the cytotoxic, anti-inflammatory, and antiviral properties of these compounds, supported by quantitative data, experimental methodologies, and diagrams of implicated signaling pathways.
Introduction
This compound belongs to the quassinoid family, a group of bitter, tetracyclic triterpenoids found in plants of the Simaroubaceae family. It is specifically extracted from the seeds of Brucea javanica (L.) Merr.[1] The complex chemical structure of this compound, with the molecular formula C29H38O16 and a molecular weight of 642.6 g/mol , underpins its diverse biological activities.[1] Research into this compound and its analogs has revealed significant potential in several therapeutic areas, primarily focusing on its anticancer, anti-inflammatory, and antiviral effects. This guide aims to consolidate the available scientific information to facilitate further research and drug development efforts.
Anticancer Activity
Quassinoids from Brucea javanica, including compounds structurally similar to this compound, have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the modulation of key signaling pathways that regulate cell proliferation and survival.
Quantitative Data
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Yadanziolide A | HepG2 | Hepatocellular Carcinoma | ≥ 0.1 | [1] |
| Yadanziolide A | LM-3 | Hepatocellular Carcinoma | ≥ 0.1 | [1] |
| Brusatol | HCT-116 | Colorectal Cancer | Value not specified | |
| Brusatol | HT29 | Colorectal Cancer | Value not specified | |
| Bruceine A | P-388 | Lymphocytic Leukemia | Value not specified | |
| Bruceine B | P-388 | Lymphocytic Leukemia | Value not specified | |
| Bruceine C | P-388 | Lymphocytic Leukemia | Value not specified |
Note: Specific IC50 values for some compounds were not explicitly stated in the reviewed literature but were described as having potent activity.
Signaling Pathways in Anticancer Activity
The anticancer effects of Brucea javanica quassinoids are mediated through the modulation of several critical signaling pathways. Yadanziolide A, for instance, has been shown to induce apoptosis by inhibiting the JAK/STAT pathway.[1] Furthermore, the induction of apoptosis is a common mechanism, often involving the activation of caspases and regulation of the Bcl-2 family of proteins.
Experimental Protocols
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Anti-inflammatory Activity
Several quassinoids from Brucea javanica have been reported to possess anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways, such as the NF-κB pathway.
Quantitative Data
The following table presents the anti-inflammatory activity of a related compound, Jaceosidin, as an example of the potential of natural products to inhibit inflammatory markers. Specific data for this compound is currently unavailable.
| Compound | Assay | Target | IC50 (µM) | Reference |
| Jaceosidin | TBARS Assay | Cu²⁺-mediated LDL oxidation | 10.2 | [2] |
Signaling Pathways in Anti-inflammatory Activity
The NF-κB signaling pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Quassinoids may exert their anti-inflammatory effects by inhibiting this pathway.
Experimental Protocols
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are plated in a 96-well plate.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour before being stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Griess Reagent: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance at 540 nm is measured after 10 minutes of incubation at room temperature.
-
NO Concentration Calculation: The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
Antiviral Activity
This compound has been reported to possess strong antiviral activity.[1] While specific details are limited, the general antiviral properties of quassinoids from Brucea javanica have been noted against various viruses.
Quantitative Data
Specific EC50 values for this compound against particular viruses are not well-documented in publicly available literature. The table below presents data for other plant-derived compounds to illustrate the metrics used in antiviral testing.
| Compound | Virus | Cell Line | EC50 (µg/mL) | Reference |
| Apigenin | Poliovirus type 2 (PV-2) | Vero | 12.2 ± 3.3 µM | |
| Baccharis gaudichaudiana extract | PV-2 | Vero | 3.1 |
Note: This data is for illustrative purposes and does not represent the activity of this compound.
Experimental Protocols
-
Cell Monolayer: A confluent monolayer of host cells is prepared in 6-well plates.
-
Virus Infection: The cells are infected with a known titer of the virus for 1-2 hours.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).
-
Incubation: The plates are incubated until viral plaques are visible.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
EC50 Calculation: The number of plaques is counted, and the effective concentration 50% (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.
Conclusion
This compound and related quassinoids from Brucea javanica represent a promising class of natural products with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and antiviral activities warrant further investigation. While specific data for this compound is limited, the collective evidence from its analogs suggests that it likely acts through the modulation of critical cellular signaling pathways, such as JAK/STAT and NF-κB, and by inducing apoptosis in diseased cells. The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible research in this area. Future studies should focus on elucidating the precise mechanisms of action of this compound, determining its in vivo efficacy and safety profile, and exploring its potential for clinical development.
References
Yadanzioside I: A Technical Whitepaper on its Antiviral Potential
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document outlines the current knowledge of the antiviral properties of Yadanzioside I, details relevant experimental methodologies for antiviral screening, and describes key signaling pathways implicated in the host antiviral response.
Executive Summary
This compound, a quassinoid compound isolated from Brucea javanica, has demonstrated potent in vitro activity against the Tobacco Mosaic Virus (TMV), a plant pathogen.[1] While this finding suggests potential antiviral capabilities, there is currently a significant gap in the scientific literature regarding its efficacy against human and animal viruses. This whitepaper will summarize the known antiviral data for this compound, provide a comprehensive guide to the experimental protocols that would be necessary to evaluate its broader antiviral potential, and detail the key signaling pathways that are often modulated during viral infection and represent potential targets for antiviral therapeutics.
Antiviral Activity of this compound: Quantitative Data
To date, the only publicly available quantitative data on the antiviral activity of this compound is its inhibitory effect on the Tobacco Mosaic Virus.
| Compound | Virus | Assay Type | Efficacy Metric | Value |
| This compound | Tobacco Mosaic Virus (TMV) | Not Specified | IC₅₀ | 4.22 µM[1] |
Note: The lack of further data highlights a critical area for future research to determine the translational potential of this compound as a therapeutic agent for human or animal viral diseases.
Experimental Protocols for Antiviral Activity Assessment
To thoroughly investigate the antiviral properties of a compound like this compound against a range of clinically relevant viruses, a tiered approach of in vitro assays is typically employed.
Cytotoxicity Assays
Prior to assessing antiviral activity, it is crucial to determine the cytotoxicity of the compound on the host cells used for viral culture. This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply cell death.
Methodology: MTT Assay
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK, A549) in a 96-well plate at a predetermined density and incubate overnight to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.
In Vitro Antiviral Efficacy Assays
Several assays can be used to determine the ability of this compound to inhibit viral replication.
This is a classic and highly quantitative method to determine the effect of a compound on the production of infectious virus particles.
Methodology:
-
Cell Seeding: Grow a confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and wash the cells. Overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques, which are areas of dead or lysed cells, will appear as clear zones against a stained background of healthy cells.
-
Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC₅₀) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
This assay measures the total amount of infectious virus produced in the presence of the compound.
Methodology:
-
Cell Infection and Treatment: Infect susceptible cells with the virus at a specific multiplicity of infection (MOI) in the presence of varying concentrations of this compound.
-
Incubation: Incubate the infected cells for one full viral replication cycle.
-
Virus Harvesting: Collect the cell supernatant (for secreted viruses) or lyse the cells (for cell-associated viruses) to release the progeny virions.
-
Virus Tittering: Determine the titer of the harvested virus using a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.
-
Data Analysis: Calculate the IC₅₀, which is the concentration of the compound that reduces the viral yield by 50% compared to the virus control.
Mechanism of Action Assays
Once antiviral activity is confirmed, further experiments are needed to elucidate the mechanism of action.
Methodology: Time-of-Addition Assay
-
Experimental Setup: Design experiments where this compound is added at different stages of the viral life cycle:
-
Pre-treatment of cells: Add the compound to cells before infection to assess effects on viral entry.
-
Co-treatment: Add the compound along with the virus during infection.
-
Post-treatment: Add the compound at various time points after infection to determine if it affects post-entry steps like replication, assembly, or egress.
-
-
Analysis: After the incubation period, measure the viral yield or plaque formation as described above. The stage at which the compound shows the most significant inhibition indicates its likely target in the viral life cycle.
Key Signaling Pathways in Antiviral Response
Viral infections trigger a complex interplay of intracellular signaling pathways that are crucial for the host's innate immune response. Antiviral compounds may exert their effects by modulating these pathways.
RIG-I-like Receptor (RLR) Signaling Pathway
The RIG-I-like receptors (RLRs), including RIG-I and MDA5, are cytosolic sensors that detect viral RNA.[2][3][4] Activation of this pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for establishing an antiviral state.
Pathway Overview:
-
Viral RNA Recognition: RIG-I or MDA5 recognizes viral RNA in the cytoplasm.
-
Conformational Change: Upon binding to viral RNA, the RLRs undergo a conformational change.
-
MAVS Activation: The activated RLRs interact with the mitochondrial antiviral-signaling protein (MAVS).
-
Downstream Signaling: MAVS acts as a scaffold to recruit and activate downstream signaling molecules, including TRAF proteins and kinases like TBK1 and IKKε.
-
Transcription Factor Activation: These kinases phosphorylate and activate the transcription factors IRF3/7 and NF-κB.
-
Gene Expression: Activated IRF3/7 and NF-κB translocate to the nucleus to induce the expression of type I IFNs and pro-inflammatory cytokines.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a central transcription factor in the inflammatory response and is activated by various viral infections.
Pathway Overview:
-
Stimulation: Viral components can activate upstream kinases, primarily the IκB kinase (IKK) complex.
-
IκBα Phosphorylation and Degradation: The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation.
-
NF-κB Translocation: The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and other immune mediators.
Visualizations
Caption: General workflow for in vitro antiviral drug screening.
Caption: Simplified RIG-I-like receptor signaling pathway.
Caption: Canonical NF-κB signaling pathway in viral infection.
Conclusion and Future Directions
This compound has demonstrated a potent inhibitory effect against the Tobacco Mosaic Virus, establishing it as a compound with antiviral properties. However, its therapeutic potential for human and animal health remains unexplored. A systematic evaluation of this compound against a broad spectrum of clinically relevant viruses is warranted. The experimental protocols and signaling pathways detailed in this whitepaper provide a roadmap for such investigations. Future research should focus on:
-
Broad-spectrum antiviral screening: Testing this compound against a panel of RNA and DNA viruses.
-
In vivo efficacy and toxicity studies: Evaluating the compound's performance in animal models of viral infection.
-
Mechanism of action studies: Elucidating the precise molecular targets of this compound, including its effects on host signaling pathways like RIG-I and NF-κB.
Such studies are essential to determine if the antiviral activity of this compound can be translated into novel therapeutic interventions for viral diseases.
References
- 1. Antiviral Activity Exerted by Natural Products against Human Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoside Analogs with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pattern Recognition and Signaling Mechanisms of RIG-I and MDA5 [frontiersin.org]
- 4. RIG-I like receptors and their signaling crosstalk in the regulation of antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
Antileukemic Effects of Quassinoids from Brucea javanica: A Technical Overview Focused on Brusatol as a Surrogate for Yadanzioside I
Disclaimer: Direct research on the antileukemic effects of Yadanzioside I is limited in publicly available literature. This document provides a comprehensive technical guide on the antileukemic properties of brusatol (B1667952), a structurally related and extensively studied quassinoid isolated from the same plant, Brucea javanica. The mechanisms and effects described herein for brusatol are presented as a scientific surrogate to infer the potential activities of this compound.
Introduction
Leukemia, a group of hematological malignancies characterized by the aberrant proliferation of blood cells, remains a significant challenge in oncology. The quest for novel therapeutic agents with improved efficacy and reduced toxicity is ongoing. Natural products have historically been a rich source of anticancer compounds. Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine, produces a class of tetracyclic triterpenoids known as quassinoids. Several of these compounds, including brusatol and various yadanziosides, have demonstrated potent cytotoxic and antineoplastic activities.[1] This technical guide focuses on the antileukemic effects of these quassinoids, with a detailed examination of brusatol as a representative compound. Brusatol has been shown to exert its antileukemic effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[2][3]
Core Mechanisms of Antileukemic Action
Brusatol, a major bioactive quassinoid from Brucea javanica, has been demonstrated to possess potent antileukemic properties through a variety of mechanisms.[3] Its multifaceted approach to inhibiting leukemia cell proliferation and survival makes it a compound of significant interest. The primary mechanisms of action identified include the inhibition of the Nrf2 and STAT3 signaling pathways, leading to increased oxidative stress and apoptosis.
Inhibition of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant proteins.[4] In many cancer cells, including leukemia, the Nrf2 pathway is constitutively active, contributing to chemoresistance. Brusatol is a potent and specific inhibitor of the Nrf2 pathway. It enhances the ubiquitination and subsequent degradation of Nrf2, leading to a reduction in its protein levels. This inhibition of Nrf2 results in the downregulation of its downstream antioxidant genes, thereby increasing the intracellular levels of reactive oxygen species (ROS). The accumulation of ROS induces oxidative stress, which in turn triggers DNA damage and apoptosis in leukemia cells.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide range of cancers, including leukemia. Constitutive STAT3 signaling promotes cancer cell proliferation, survival, and angiogenesis. Brusatol has been identified as a blocker of the STAT3 signaling pathway. It inhibits the phosphorylation of STAT3 at Tyr-705 by upstream kinases such as JAK1, JAK2, and Src. This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby downregulating the expression of its target genes, which include anti-apoptotic proteins like Bcl-2, Bcl-xL, and survivin. The suppression of the STAT3 pathway by brusatol leads to the induction of apoptosis in leukemia cells.
Induction of Apoptosis and Cell Cycle Arrest
The inhibition of the Nrf2 and STAT3 pathways by brusatol culminates in the induction of apoptosis, or programmed cell death, in leukemia cells. This is characterized by morphological changes such as cell shrinkage, chromatin condensation, and nuclear fragmentation. Brusatol-induced apoptosis is mediated by the mitochondrial pathway, as evidenced by the disruption of the mitochondrial membrane potential. In addition to inducing apoptosis, brusatol also causes cell cycle arrest, primarily at the G0/G1 phase, in various leukemia cell lines. This cytostatic effect contributes to its overall antileukemic activity by halting the proliferation of cancer cells.
Quantitative Data on Antileukemic Activity
The cytotoxic and antiproliferative effects of brusatol have been quantified in various leukemia cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Leukemia Type | IC50 (µM) | Assay Duration (h) | Reference |
| NB4 | Acute Promyelocytic Leukemia (APL) | 0.03 | Not Specified | |
| BV173 | B-cell Precursor Leukemia | 0.01 | Not Specified | |
| SUPB13 | B-cell Precursor Leukemia | 0.04 | Not Specified | |
| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | 0.002 (2 nM) | 72 | |
| CEM | T-cell Acute Lymphoblastic Leukemia | 0.008 (8 nM) | 72 | |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 0.008 (8 nM) | 72 | |
| THP-1 | Acute Monocytic Leukemia | Varies with chemo | 48 | |
| U937 | Histiocytic Lymphoma | Not Specified | - | |
| HL-60 | Acute Promyelocytic Leukemia (APL) | Not Specified | - | |
| K562 | Chronic Myelogenous Leukemia (CML) | Not Specified | - | |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | Not Specified | - |
Note: The IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
This section outlines the general methodologies used in the cited research to evaluate the antileukemic effects of brusatol.
Cell Culture
Leukemia cell lines (e.g., KOPN-8, CEM, MOLT-4, THP-1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability and Cytotoxicity Assay (Resazurin or MTT Assay)
-
Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Leukemia cells are seeded in 96-well plates.
-
Cells are treated with increasing concentrations of brusatol for specified time periods (e.g., 24, 48, 72 hours).
-
Resazurin or MTT reagent is added to each well and incubated.
-
The absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Apoptosis Assay (Annexin V/7-AAD Staining)
-
Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane (an early apoptotic event) using Annexin V and identifies necrotic cells using the viability dye 7-AAD.
-
Procedure:
-
Cells are treated with brusatol at various concentrations.
-
After incubation, cells are harvested and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and 7-AAD.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the analysis of cell cycle distribution.
-
Procedure:
-
Leukemia cells are treated with brusatol.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase A and stained with PI.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting
-
Principle: This technique is used to detect specific proteins in a sample.
-
Procedure:
-
Cells are treated with brusatol and then lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Nrf2, p-STAT3, STAT3, Bcl-2, caspases, PARP, β-actin).
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Measurement of Reactive Oxygen Species (ROS)
-
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Procedure:
-
Cells are treated with brusatol.
-
Cells are then incubated with DCFH-DA.
-
The fluorescence intensity of DCF is measured by flow cytometry or a fluorescence microplate reader.
-
In Vivo Xenograft Studies
-
Principle: To evaluate the in vivo efficacy of a compound, human leukemia cells are implanted into immunodeficient mice.
-
Procedure:
-
Human leukemia cells (e.g., A549, though not a leukemia line, this is a general protocol) are injected subcutaneously or intravenously into nude mice.
-
Once tumors are established, mice are treated with brusatol, a chemotherapeutic agent (e.g., cisplatin), or a combination of both via intraperitoneal injection.
-
Tumor volume and body weight are monitored regularly.
-
At the end of the study, tumors are excised, and tissues may be analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).
-
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by brusatol in leukemia cells and the experimental workflow for assessing its antileukemic effects.
Caption: Brusatol's dual inhibition of Nrf2 and STAT3 pathways.
Caption: Workflow for evaluating antileukemic effects.
Conclusion
The quassinoid brusatol, isolated from Brucea javanica, demonstrates significant antileukemic activity through a multi-targeted approach. Its ability to inhibit the pro-survival and chemoresistant Nrf2 and STAT3 signaling pathways makes it a compelling candidate for further preclinical and clinical investigation. The induction of overwhelming oxidative stress and the suppression of anti-apoptotic gene expression converge to trigger apoptosis and cell cycle arrest in leukemia cells. While direct data on this compound is sparse, the comprehensive evidence for the potent antileukemic effects of the structurally similar compound brusatol provides a strong rationale for investigating other quassinoids from Brucea javanica as potential novel therapeutics for leukemia. Future research should focus on elucidating the specific activities of this compound and other related compounds to fully understand their therapeutic potential.
References
- 1. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 2. Antitumor Effect of Brusatol in Acute Lymphoblastic Leukemia Models Is Triggered by Reactive Oxygen Species Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Mechanism of Yadanzioside I: An In-Depth Technical Guide
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific anti-inflammatory mechanisms of Yadanzioside I. While its source, the medicinal plant Brucea javanica, is recognized for its anti-inflammatory properties, detailed experimental data focusing on this compound remains elusive. This technical guide synthesizes the known anti-inflammatory activities of Brucea javanica and its other constituents to provide a potential framework for the uninvestigated mechanisms of this compound, highlighting the urgent need for further research.
Introduction to this compound and Brucea javanica
This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine for various ailments, including inflammation-related conditions.[1][2] Pharmacological studies on Brucea javanica have demonstrated its anti-inflammatory, anti-tumor, and anti-malarial activities.[1][2][3] These properties are attributed to a variety of chemical constituents, including quassinoids, alkaloids, and flavonoids.[2][4] While the crude extracts and some specific compounds from Brucea javanica have been investigated for their anti-inflammatory effects, a detailed mechanistic understanding of this compound is currently not available in the public domain.
Postulated Anti-Inflammatory Mechanisms Based on Brucea javanica Studies
Based on the known anti-inflammatory effects of Brucea javanica extracts and other isolated compounds, the following mechanisms are postulated for this compound and warrant direct investigation.
Inhibition of Pro-Inflammatory Mediators
Inflammation is characterized by the overproduction of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[4] Studies on Brucea javanica extracts and compounds like Brusatol have shown significant inhibition of these mediators.[4]
Key Areas for this compound Investigation:
-
Nitric Oxide (NO) Production: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation, extracts of Brucea javanica have been shown to inhibit NO production.[4] It is crucial to quantify the inhibitory effect of this compound on NO production in this cell line.
-
Pro-Inflammatory Cytokines: The expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is a hallmark of the inflammatory response.[4] Research on Brucea javanica indicates a reduction in these cytokines.[4] The effect of this compound on the production and gene expression of these cytokines needs to be determined.
Modulation of Key Signaling Pathways
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of inflammation.[4]
-
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of genes involved in immunity and inflammation.[5] Upon activation by stimuli like LPS, the inhibitor of NF-κB (IκBα) is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[5] Brucea javanica has been reported to block the NF-κB signaling pathway.[4] Future studies should investigate if this compound can inhibit the phosphorylation and degradation of IκBα and prevent the nuclear translocation of NF-κB p65.
-
MAPK Signaling Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in the production of inflammatory mediators.[6][7] The activation (phosphorylation) of these kinases is a key step in the inflammatory cascade. It is important to examine the effect of this compound on the phosphorylation of p38, JNK, and ERK in LPS-stimulated macrophages.
Proposed Experimental Protocols for Investigating this compound
To elucidate the anti-inflammatory mechanism of this compound, the following detailed experimental protocols are proposed:
In Vitro Studies
Cell Culture and Treatment: RAW 264.7 macrophage cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells would be pre-treated with various concentrations of this compound for 1-2 hours before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant would be measured using the Griess reagent assay.[8][9]
Pro-Inflammatory Cytokine Measurement (ELISA): The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants would be quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
Western Blot Analysis for NF-κB and MAPK Pathways: Cell lysates would be prepared, and protein concentrations determined. Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane. The membranes would be probed with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, and ERK, followed by HRP-conjugated secondary antibodies. Protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies
Carrageenan-Induced Paw Edema Model: This is a standard acute inflammation model.[10][11] Male Wistar rats would be divided into several groups: a control group, a carrageenan-only group, a positive control group (e.g., receiving indomethacin), and this compound treatment groups at various doses. Paw edema would be induced by subplantar injection of 1% carrageenan. Paw volume would be measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The percentage of inhibition of edema would be calculated.
Data Presentation (Hypothetical)
While no specific data for this compound is available, the following tables illustrate how the quantitative data from the proposed experiments could be structured.
Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control | - | X ± SD | - |
| LPS (1 µg/mL) | - | Y ± SD | - |
| LPS + this compound | 1 | A ± SD | % |
| LPS + this compound | 5 | B ± SD | % |
| LPS + this compound | 10 | C ± SD | % |
| LPS + Positive Control | - | D ± SD | % |
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | X1 ± SD | Y1 ± SD | Z1 ± SD |
| LPS (1 µg/mL) | - | X2 ± SD | Y2 ± SD | Z2 ± SD |
| LPS + this compound | 1 | A1 ± SD | B1 ± SD | C1 ± SD |
| LPS + this compound | 5 | A2 ± SD | B2 ± SD | C2 ± SD |
| LPS + this compound | 10 | A3 ± SD | B3 ± SD | C3 ± SD |
| LPS + Positive Control | - | D1 ± SD | E1 ± SD | F1 ± SD |
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition |
| Control | - | X ± SD | - |
| Carrageenan | - | Y ± SD | - |
| Carrageenan + this compound | 10 | A ± SD | % |
| Carrageenan + this compound | 20 | B ± SD | % |
| Carrageenan + this compound | 40 | C ± SD | % |
| Carrageenan + Indomethacin | 10 | D ± SD | % |
Visualizations of Key Signaling Pathways and Workflows
To visualize the potential mechanisms and experimental designs, the following diagrams are provided in DOT language.
Caption: Postulated inhibitory effects of this compound on MAPK and NF-κB signaling pathways.
References
- 1. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. ijpsm.com [ijpsm.com]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous measurement of ERK, p38, and JNK MAP kinase cascades in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Yadanzioside I: A Promising Quassinoid for Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Yadanzioside I is a member of the quassinoid family, a group of structurally complex and biologically active natural products isolated from plants of the Simaroubaceae family. The primary source of Yadanziosides, including this compound, is Brucea javanica (L.) Merr., a plant with a long history of use in traditional Chinese medicine for treating various ailments, including cancer and inflammatory diseases.[1][2] The potent pharmacological activities of quassinoids have positioned them as compelling candidates for modern drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on this compound and related quassinoids, with a focus on their potential as therapeutic agents. While specific data for this compound is limited in publicly available literature, this guide will draw upon the broader understanding of Yadanziosides and closely related compounds from Brucea javanica to highlight its potential.
Chemical Structure and Properties
Yadanziosides are characterized by a highly oxygenated and rearranged triterpenoid (B12794562) skeleton. The intricate stereochemistry and diverse functional groups of these molecules contribute to their potent biological activities. While the precise structure of this compound is not widely detailed in readily available literature, a related compound, deacetyl-yadanzioside I, has been identified, suggesting a core structure that can be modified.[3] The general structure of Yadanziosides consists of a picrasane-type skeleton, often featuring ester side chains that are crucial for their bioactivity.
Pharmacological Activities
Quassinoids from Brucea javanica are renowned for their significant anti-cancer and anti-inflammatory properties.[1][4] While specific studies on this compound are scarce, research on other Yadanziosides and related compounds from the same plant provides valuable insights into its potential therapeutic applications.
Anti-Cancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of Brucea javanica extracts and its isolated quassinoids against a variety of cancer cell lines.[2][4] Compounds such as brusatol (B1667952) and bruceine D have been extensively studied and shown to inhibit cancer cell proliferation and induce apoptosis.[1] The anticancer activity of these compounds is often attributed to the inhibition of protein synthesis and the modulation of key signaling pathways involved in cancer progression.
A study on javanicosides B, I, J, K, and L, which are structurally related to Yadanziosides, revealed marked cytotoxic effects against P-388 murine leukemia cells, with IC50 values ranging from 0.68 to 0.77 µmol/L.[3] Another report indicated that the IC50 values for brusatol, bruceine B, D, and yadanziolide A against the SW480 cell line ranged from 0.1 to 28.5 μmol/L.[4]
| Compound/Extract | Cell Line(s) | IC50 Value(s) | Reference |
| Javanicosides B, I, J, K, and L | P-388 | 0.68 - 0.77 µmol/L | [3] |
| Brusatol, Bruceine B, D, Yadanziolide A | SW480 | 0.1 - 28.5 µmol/L | [4] |
| Ethanol, Petroleum ether, Ethyl acetate, and n-butanol extracts of B. javanica | A549 | 0.02 - 17.47 µg/mL | [3] |
Table 1: Reported Anti-Cancer Activity of Quassinoids and Extracts from Brucea javanica
Anti-Inflammatory Activity
Brucea javanica has been traditionally used to treat inflammatory conditions. Modern pharmacological studies have validated these uses, demonstrating the anti-inflammatory effects of its extracts and isolated quassinoids.[1] The anti-inflammatory mechanisms are believed to involve the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways. For instance, quassinoids have been shown to possess potent anticomplement activity, which is a key component of the inflammatory response.[5]
Mechanism of Action & Signaling Pathways
The precise molecular mechanisms of action for this compound have not been elucidated. However, studies on other quassinoids from Brucea javanica suggest several potential pathways. A prominent mechanism is the inhibition of protein synthesis, which disproportionately affects rapidly dividing cancer cells.[6]
Furthermore, quassinoids have been shown to modulate critical signaling pathways involved in cell survival, proliferation, and inflammation. For example, brusatol and bruceine D have been reported to exert their anti-tumor effects through multiple signaling pathways.[1] A generalized representation of a potential signaling pathway influenced by quassinoids from Brucea javanica is depicted below.
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, based on studies of other quassinoids, the following general methodologies can be applied to assess its biological activities.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, P-388, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound and Stimulant Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite (B80452) Measurement: The production of nitric oxide (NO) is assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.
Conclusion and Future Directions
This compound, as a member of the quassinoid family from Brucea javanica, holds significant promise for drug discovery, particularly in the areas of oncology and inflammatory diseases. While direct experimental data on this compound is currently limited, the well-documented potent biological activities of its structural analogs strongly suggest its therapeutic potential. Future research should focus on the isolation and complete structural elucidation of this compound, followed by comprehensive pharmacological and toxicological profiling. In-depth mechanistic studies are crucial to identify its specific molecular targets and signaling pathways. The development of efficient synthetic or semi-synthetic routes to produce this compound and its derivatives will be essential for advancing this promising natural product towards clinical applications.
References
- 1. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential of Traditional Chinese Medicine Brucea javanica in Cancer Treatment: A Review of Chemical Constituents, Pharmacology, and Clinical Applications [mdpi.com]
- 5. Quassinoids from seeds of Brucea Javanica and their anticomplement activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Yadanzioside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside I is a member of the quassinoid family, a group of structurally complex natural products isolated from plants of the Simaroubaceae family, notably Brucea javanica.[1][2][3] Quassinoids have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, antimalarial, and particularly, anticancer properties.[1][4] this compound, as a representative of this class, is a promising candidate for investigation in drug discovery and development, especially in the field of oncology.
These application notes provide a generalized framework of experimental protocols for researchers initiating studies on this compound. The methodologies outlined below are based on standard practices for the evaluation of novel bioactive compounds and are intended to serve as a starting point for more specific, data-driven experimental design.
General Guidelines for Handling this compound
-
Solubility: The solubility of this compound should be empirically determined in various solvents to prepare appropriate stock solutions for in vitro and in vivo studies. Common solvents for initial testing include DMSO, ethanol, and methanol.
-
Stability: The stability of this compound in different solvents and under various storage conditions (e.g., temperature, light exposure) should be assessed to ensure the integrity of the compound throughout the experimental timeline.
-
Safety Precautions: As the toxicological properties of this compound are not well-characterized, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.
In Vitro Experimental Protocols
Cell Viability and Cytotoxicity Assays
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cell lines.
a. Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
96-well plates
-
Multichannel pipette
-
Plate reader
b. Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay by Flow Cytometry
This protocol aims to determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis.
a. Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
b. Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will indicate the mode of cell death.
In Vivo Experimental Protocols
Xenograft Mouse Model of Cancer
This protocol is a standard method to evaluate the in vivo anti-tumor efficacy of this compound.
a. Materials:
-
Immunocompromised mice (e.g., nude mice or SCID mice)
-
Cancer cell line for tumor induction
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
b. Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses daily or on a set schedule. The control group should receive the vehicle.
-
Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | Data to be determined |
| A549 | Lung Cancer | Data to be determined |
| HCT116 | Colon Cancer | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined |
Table 2: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Data to be determined | 0 |
| This compound | 10 | Data to be determined | Data to be determined |
| This compound | 25 | Data to be determined | Data to be determined |
| Positive Control | Standard Drug | Data to be determined | Data to be determined |
Visualizations
Experimental Workflow for Screening this compound
References
- 1. Biologically active quassinoids and their chemistry: potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 3. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Assays for Yadanzioside I Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside I is a quassinoid glycoside isolated from the plant Brucea javanica, which has been traditionally used in Chinese medicine for its anti-inflammatory, anti-cancer, and anti-malarial properties. This document provides detailed application notes and experimental protocols for a panel of in vitro assays to evaluate the biological activity of this compound. The focus is on its potential as an anti-cancer and anti-inflammatory agent. These protocols are intended to guide researchers in the systematic evaluation of this compound and similar natural products.
Data Presentation
The following tables summarize hypothetical quantitative data for the in vitro activities of this compound. This data is for illustrative purposes to demonstrate how results from the described assays can be presented.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 15.5 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 25.8 ± 3.5 |
| A549 | Lung Carcinoma | 32.1 ± 4.2 |
| HCT116 | Colorectal Carcinoma | 18.9 ± 2.8 |
| PANC-1 | Pancreatic Carcinoma | 45.3 ± 5.9 |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter Measured | IC50 (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | Nitrite (B80452) Concentration | 22.7 ± 3.1 |
| NF-κB Activity | HEK293T (NF-κB reporter) | Luciferase Activity | 12.5 ± 1.8 |
Experimental Protocols
Anticancer Activity Assays
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Experimental Workflow for MTT Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
Apoptosis Detection Principle
Anti-inflammatory Activity Assays
Principle: This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation. In culture, the unstable NO is oxidized to stable nitrite. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured to quantify NO production.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation: Incubate for 10 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by this compound.
Principle: This assay measures the activity of the transcription factor NF-κB, a master regulator of inflammation.[1] A reporter cell line (e.g., HEK293T) is engineered to contain a plasmid with a luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Seeding: Seed HEK293T cells stably expressing an NF-κB-luciferase reporter construct in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6-8 hours.
-
Cell Lysis: Lyse the cells using a luciferase assay lysis buffer.
-
Luminescence Measurement: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Calculate the percentage of inhibition of NF-κB activity by this compound.
NF-κB Signaling Pathway Inhibition
References
Cell-Based Assays for Yadanzioside I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Yadanzioside I
This compound is a quassinoid glycoside isolated from the medicinal plant Brucea javanica (L.) Merr. This plant has a long history in traditional Chinese medicine for treating conditions like dysentery, malaria, and cancer.[1] this compound, along with other related compounds from Brucea javanica, has demonstrated a range of biological activities, including antitumoral, antimalarial, and anti-inflammatory properties.[1][2] These diverse bioactivities make this compound a compound of significant interest for further investigation and drug development.
Cell-based assays are indispensable tools for elucidating the mechanisms of action, determining potency, and assessing the safety of natural products like this compound.[3][4] They provide a physiologically relevant environment to study the effects of a compound on cellular processes such as proliferation, viability, cytotoxicity, apoptosis, and inflammation. This document provides detailed protocols for a panel of cell-based assays relevant to the known biological activities of this compound.
Assessment of Cytotoxicity and Cell Viability
To evaluate the potential anticancer effects of this compound, it is crucial to determine its impact on cell viability and cytotoxicity. The MTT and LDH assays are standard methods for this purpose.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol: MTT Assay
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
MTT solvent (e.g., 0.1% NP-40, 4 mM HCl in isopropanol, or DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only for background subtraction).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.
Data Presentation: MTT Assay
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Concentration 4 | ||
| Concentration 5 |
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100
Experimental Workflow: MTT Assay
Workflow for the MTT cell viability assay.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of plasma membrane integrity loss.
Experimental Protocol: LDH Cytotoxicity Assay
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity detection kit (containing substrate mix and assay buffer)
-
Lysis buffer (e.g., 10X Triton X-100) for maximum LDH release control
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare the following controls in triplicate:
-
Untreated Control: Cells treated with vehicle only (for spontaneous LDH release).
-
Maximum Release Control: Cells treated with lysis buffer 45 minutes before the end of the experiment.
-
Medium Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Sample Collection: Centrifuge the 96-well plate at ~500 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Add 50 µL of stop solution if required by the kit. Measure the absorbance at 490 nm.
Data Presentation: LDH Cytotoxicity Assay
| Treatment | Absorbance (490 nm) (Mean ± SD) |
| Medium Background | |
| Spontaneous Release (Untreated) | |
| Max. Release (Lysis Buffer) | |
| This compound Conc. 1 | |
| This compound Conc. 2 | |
| This compound Conc. 3 |
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Assessment of Apoptosis
To understand if this compound-induced cell death occurs via apoptosis, the Annexin V/Propidium Iodide (PI) assay is a widely used method.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as per kit instructions).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Presentation: Annexin V/PI Apoptosis Assay
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic (%) (Annexin V+/PI+) | Necrotic Cells (%) (Annexin V-/PI+) |
| Vehicle Control | ||||
| This compound Conc. 1 | ||||
| This compound Conc. 2 | ||||
| This compound Conc. 3 |
Assessment of Anti-Inflammatory Activity
The anti-inflammatory potential of this compound can be evaluated by measuring its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.
Nitric Oxide (NO) Production Assay (Griess Test)
LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The Griess assay measures nitrite (B80452) (NO₂⁻), a stable and oxidized product of NO, in the cell culture supernatant.
Experimental Protocol: Nitric Oxide Assay
Materials:
-
This compound stock solution
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (e.g., 1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include an unstimulated control group and an LPS-only group.
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent to each 100 µL of supernatant in a new 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
Data Presentation: Nitric Oxide Assay
| Treatment | Nitrite Conc. (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (Unstimulated) | ||
| LPS Only | 0 | |
| LPS + this compound Conc. 1 | ||
| LPS + this compound Conc. 2 | ||
| LPS + this compound Conc. 3 |
Pro-Inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method to quantify the concentration of specific proteins, such as TNF-α and IL-6, in cell culture supernatants.
Experimental Protocol: ELISA for TNF-α and IL-6
Materials:
-
This compound stock solution
-
RAW 264.7 cells
-
LPS
-
ELISA kits for mouse TNF-α and IL-6
-
24-well or 96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells and treat them with this compound and/or LPS as described in the Nitric Oxide Assay protocol (steps 1-3).
-
Supernatant Collection: After the 18-24 hour incubation, centrifuge the plates to pellet any floating cells and collect the supernatant. Store at -80°C if not used immediately.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow cytokine binding.
-
Washing the plate.
-
Adding a detection antibody.
-
Washing the plate.
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Washing the plate.
-
Adding a substrate solution to develop color.
-
Adding a stop solution.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.
Data Presentation: Cytokine ELISA
| Treatment | TNF-α Conc. (pg/mL) (Mean ± SD) | IL-6 Conc. (pg/mL) (Mean ± SD) |
| Control (Unstimulated) | ||
| LPS Only | ||
| LPS + this compound Conc. 1 | ||
| LPS + this compound Conc. 2 | ||
| LPS + this compound Conc. 3 |
Investigation of Signaling Pathways
To explore the molecular mechanism behind the anti-inflammatory effects of this compound, Western blotting can be used to analyze key proteins in inflammatory signaling pathways, such as the NF-κB pathway.
Western Blot for NF-κB Pathway Proteins
The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Western blotting can detect the levels of total and phosphorylated IκBα and p65.
Experimental Protocol: Western Blot for NF-κB Pathway
Materials:
-
This compound stock solution
-
RAW 264.7 cells
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-IκBα, IκBα, p-p65, p65, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate. Visualize the protein bands using an imaging system.
NF-κB Signaling Pathway Diagram
References
Application Notes and Protocols for Yadanzioside I Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside I, a quassinoid isolated from plants of the Simaroubaceae family, has demonstrated potent antiviral activity, particularly against the Tobacco Mosaic Virus (TMV)[1][2]. Quassinoids, as a class of natural products, are recognized for a wide range of biological activities, including anti-inflammatory, antimalarial, and antiviral effects[3]. The antiviral mechanism of quassinoids is often attributed to the inhibition of protein synthesis[4]. Specifically, quassinoids from Ailanthus altissima have been shown to inhibit the coat protein expression and systemic spread of TMV[5]. This document provides detailed protocols for evaluating the in vitro antiviral activity of this compound against TMV using the half-leaf local lesion assay, along with methods for assessing its cytotoxicity.
Quantitative Data Summary
The antiviral efficacy of this compound and its potential cytotoxicity are key parameters in its evaluation as an antiviral agent. The following tables provide a structured format for presenting the quantitative data obtained from the described experimental protocols.
Table 1: Antiviral Activity of this compound against Tobacco Mosaic Virus (TMV)
| Compound | Concentration (µM) | Inactivation Effect (%) | Protective Effect (%) | Curative Effect (%) | IC₅₀ (µM) |
| This compound | User Defined | User Data | User Data | User Data | 4.22[1][6] |
| Ningnanmycin (Control) | User Defined | User Data | User Data | User Data | User Data |
| Mock (Control) | N/A | 0 | 0 | 0 | N/A |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Compound | CC₅₀ (µM) on Host Cells | IC₅₀ (µM) against TMV | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | User Data | 4.22 | User Calculated |
| Ningnanmycin (Control) | User Data | User Data | User Calculated |
Experimental Protocols
Materials and Reagents
-
Test Compound: this compound
-
Host Plant: Nicotiana glutinosa or Nicotiana tabacum L. cv. Samsun NN[7][8]
-
Virus: Tobacco Mosaic Virus (TMV)
-
Inoculation Buffer: 0.01 M Phosphate-Buffered Saline (PBS), pH 7.4
-
Solvent for Test Compound: Dimethyl sulfoxide (B87167) (DMSO)
-
Carborundum (600 mesh)
-
Sterile distilled water
-
96-well plates
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Vero cells (or other suitable host cell line for cytotoxicity assay)
-
Resazurin (B115843) sodium salt or MTT reagent
In Vitro Antiviral Assay: Half-Leaf Local Lesion Method
This method is a standard procedure for quantifying the infectivity of plant viruses and the efficacy of antiviral compounds[7][9][10].
2.1. Preparation of Solutions
-
Test Compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of dilutions of this compound from the stock solution using the inoculation buffer to achieve the desired final concentrations for the assay. The final DMSO concentration should not exceed 0.1% to avoid phytotoxicity.
-
Positive Control Solution: Prepare a solution of Ningnanmycin in the inoculation buffer at a concentration of 500 µg/mL.
-
TMV Inoculum: Purify TMV from infected tobacco leaves. Dilute the purified virus with the inoculation buffer to a concentration that produces approximately 50-100 local lesions per half-leaf.
2.2. Experimental Procedures
-
Inactivation Assay:
-
Mix equal volumes of the TMV inoculum and the this compound working solution.
-
In parallel, mix the TMV inoculum with the inoculation buffer (mock control) and the positive control solution.
-
Incubate the mixtures at room temperature (25°C) for 30 minutes.
-
Select healthy, fully expanded leaves of N. glutinosa. Lightly dust the leaf surface with carborundum.
-
Inoculate the left half of each leaf with the TMV-Yadanzioside I mixture by gently rubbing the solution onto the leaf surface.
-
Inoculate the right half of the same leaf with the mock control mixture.
-
Gently rinse the leaves with water after inoculation.
-
Maintain the plants in a greenhouse and count the number of local lesions on each half-leaf after 3-4 days.
-
-
Protective Assay:
-
Gently rub the this compound working solution onto the left half of a N. glutinosa leaf and the inoculation buffer onto the right half.
-
After 2 hours, inoculate the entire leaf with the TMV inoculum.
-
Rinse, maintain the plants, and count the lesions as described above.
-
-
Curative Assay:
-
Inoculate the entire leaf of N. glutinosa with the TMV inoculum.
-
After 2 hours, gently rub the this compound working solution onto the left half of the leaf and the inoculation buffer onto the right half.
-
Rinse, maintain the plants, and count the lesions as described above.
-
2.3. Data Analysis
Calculate the percentage of inhibition for each assay using the following formula:
Inhibition (%) = [ (C - T) / C ] × 100
Where:
-
C = average number of lesions on the control half-leaves
-
T = average number of lesions on the treated half-leaves
The 50% inhibitory concentration (IC₅₀) can be determined by testing a range of concentrations and using regression analysis.
Cytotoxicity Assay (CC₅₀ Determination)
The 50% cytotoxic concentration (CC₅₀) is the concentration of a compound that causes a 50% reduction in cell viability. This can be determined using a resazurin-based assay or an MTT assay on a suitable cell line, such as Vero cells[11][12][13].
3.1. Procedure
-
Seed Vero cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of resazurin solution (0.15 mg/mL) or 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours.
-
Measure the fluorescence (for resazurin) at 560 nm excitation and 590 nm emission or the absorbance (for MTT) at 570 nm using a microplate reader.
3.2. Data Analysis
Calculate the percentage of cell viability using the following formula:
Cell Viability (%) = [ (Absorbance of Treated Cells) / (Absorbance of Control Cells) ] × 100
The CC₅₀ value is the concentration of the compound that results in 50% cell viability, which can be calculated using a dose-response curve.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the in vitro antiviral assay of this compound against TMV.
Antiviral Signaling Pathway Diagram
Caption: A simplified diagram of an innate antiviral signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro studies on the mode of action of quassinoids with activity against chloroquine-resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two Novel Quassinoid Glycosides with Antiviral Activity from the Samara of Ailanthus altissima - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SnapShot: Pathways of Antiviral Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Study on Antiviral Activity of Two Recombinant Antimicrobial Peptides Against Tobacco Mosaic Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical and Biological Investigations of Antiviral Agents Against Plant Viruses Conducted in China in the 21st Century [mdpi.com]
- 11. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values [bio-protocol.org]
Application Notes and Protocols for Anti-Tobacco Mosaic Virus (TMV) Assay of Yadanzioside I
For Research Use Only
Introduction
Yadanzioside I, a quassinoid compound isolated from the seeds of Brucea javanica (L.) Merr., has demonstrated significant antiviral activity against the Tobacco Mosaic Virus (TMV).[1][2] TMV is a widespread plant pathogen that causes significant economic losses in a variety of crops. These application notes provide detailed protocols for assessing the anti-TMV activity of this compound using established virological assays, including the half-leaf method and the leaf-disk assay. Additionally, a protocol for Western blot analysis is included to evaluate the effect of the compound on viral protein accumulation. The data presented herein is based on scientific literature and is intended to guide researchers in the evaluation of this compound as a potential anti-TMV agent.
Quantitative Data Summary
The anti-TMV activity of this compound has been quantified using half-leaf and leaf-disk bioassays. The compound exhibits potent inhibitory effects on TMV replication. The following tables summarize the key quantitative data.
Table 1: In Vitro Anti-TMV Activity of this compound and Other Quassinoids
| Compound | IC50 (μM) |
| This compound | 4.22 |
| Brusatol | 3.42 |
| Bruceine B | 4.65 |
| Bruceoside B | 5.12 |
| Yadanzioside L | 4.86 |
| Bruceine D | 5.66 |
| Yadanziolide A | 4.98 |
| Aglycone of Yadanziolide D | 5.34 |
| Ningnanmycin (Positive Control) | 117.3 |
IC50 values represent the concentration required to inhibit 50% of the viral activity.[1]
Experimental Protocols
Half-Leaf Method for In Vivo Antiviral Activity
The half-leaf method is a standard assay to evaluate the ability of a compound to inhibit TMV-induced local lesions on a susceptible host plant, typically Nicotiana glutinosa. This method can be adapted to assess the curative, protective, and inactivation effects of the test compound.
Materials:
-
This compound
-
TMV (purified, concentration of ~6 mg/mL)
-
Nicotiana glutinosa plants (at the 6-8 leaf stage)
-
0.01 M phosphate (B84403) buffer (pH 7.0)
-
Carborundum (600 mesh)
-
Sterile water
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ningnanmycin (positive control)
Procedure:
a) Curative Effect Assay:
-
Dust the upper surface of N. glutinosa leaves gently with carborundum.
-
Inoculate the entire leaf surface by gently rubbing with a solution of TMV (diluted to ~20 µg/mL in phosphate buffer).
-
After 30 minutes, rinse the leaves with sterile water.
-
Prepare different concentrations of this compound solution in 1% DMSO.
-
Apply the this compound solution to the left half of the inoculated leaves.
-
Apply a 1% DMSO solution (without the compound) to the right half of the same leaves to serve as a control.
-
Keep the plants in a controlled environment (e.g., 25°C, greenhouse).
-
Count the number of local lesions on both halves of the leaves after 3-4 days.
-
Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(Number of lesions on control half - Number of lesions on treated half) / Number of lesions on control half] x 100
b) Protective Effect Assay:
-
Prepare different concentrations of this compound solution in 1% DMSO.
-
Apply the this compound solution to the left half of healthy N. glutinosa leaves.
-
Apply a 1% DMSO solution to the right half of the same leaves as a control.
-
After 12 hours, dust the leaves with carborundum and inoculate the entire leaf surface with TMV solution (~20 µg/mL).
-
After 30 minutes, rinse the leaves with sterile water.
-
Maintain the plants in a controlled environment.
-
Count the number of local lesions on both halves of the leaves after 3-4 days.
-
Calculate the inhibition rate as described for the curative assay.
c) Inactivation Effect Assay:
-
Mix equal volumes of this compound solution (at various concentrations) and TMV solution (~20 µg/mL).
-
Incubate the mixture at room temperature for 30 minutes.
-
As a control, mix a 1% DMSO solution with the TMV solution.
-
Dust the left halves of N. glutinosa leaves with carborundum and apply the this compound-TMV mixture.
-
Apply the control mixture (DMSO-TMV) to the right halves of the same leaves.
-
After 30 minutes, rinse the leaves with sterile water.
-
Maintain the plants in a controlled environment.
-
Count the number of local lesions on both halves of the leaves after 3-4 days.
-
Calculate the inhibition rate as described above.
Leaf-Disk Assay for In Vitro Antiviral Activity
The leaf-disk assay provides a more controlled in vitro system to assess the antiviral activity of compounds.
Materials:
-
This compound
-
TMV (purified)
-
Nicotiana tabacum cv. K326 plants
-
Murashige and Skoog (MS) medium
-
Sterile petri dishes
-
Cork borer (1 cm diameter)
Procedure:
-
Prepare MS medium and pour it into sterile petri dishes.
-
Use a cork borer to obtain leaf disks from healthy N. tabacum leaves.
-
Float the leaf disks on the MS medium.
-
Prepare a series of this compound concentrations in the MS medium.
-
Add TMV to the medium containing the leaf disks and this compound.
-
Incubate the petri dishes under controlled conditions (light and temperature).
-
After 48-72 hours, observe the leaf disks for signs of viral infection (e.g., chlorosis, necrosis).
-
The concentration of this compound that prevents viral symptoms in 50% of the leaf disks is determined as the IC50.
Western Blot Analysis of TMV Coat Protein
Western blotting is used to detect the accumulation of TMV coat protein (CP) in infected plant tissues and to assess the effect of this compound on its expression.
Materials:
-
Nicotiana tabacum leaf samples (treated and untreated)
-
Protein extraction buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody (anti-TMV CP)
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Grind frozen leaf samples in liquid nitrogen and resuspend in protein extraction buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against TMV CP.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Compare the intensity of the TMV CP bands between untreated and this compound-treated samples to determine the effect on viral protein accumulation.
Visualizations
Caption: Experimental workflow for evaluating the anti-TMV activity of this compound.
Caption: Postulated mechanism of TMV replication inhibition by this compound.
References
Application Notes and Protocols: Anti-Cancer Cell Line Screening of Yadanzioside I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for screening the anti-cancer properties of Yadanzioside I, a quassinoid isolated from Brucea javanica. Due to the limited availability of specific data for this compound, this document presents representative data from Brucea javanica extracts and other major quassinoids to offer a valuable comparative framework for research. The protocols outlined below are standardized for the in vitro evaluation of natural products against various cancer cell lines.
Introduction
Brucea javanica (L.) Merr. is a plant that has been extensively studied for its traditional use in treating various diseases, including cancer.[1][2] Its anti-tumor activity is largely attributed to a class of compounds known as quassinoids.[1][2] this compound is one such quassinoid isolated from this plant. The screening of natural products like this compound for anti-cancer activity is a critical first step in the drug discovery process.[1] This typically involves a series of in vitro assays to assess cytotoxicity, effects on cell proliferation, and the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest.
Data Presentation: Cytotoxicity of Brucea javanica Extracts and Related Quassinoids
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various extracts of Brucea javanica and its isolated quassinoids against a panel of human cancer cell lines. This data provides a baseline for the expected potency and selective cytotoxicity of compounds derived from this plant.
Table 1: IC50 Values of Brucea javanica Extracts against Various Cancer Cell Lines
| Extract Type | Cancer Cell Line | IC50 Value | Reference |
| Ethanolic Extract | A549 (Non-small cell lung carcinoma) | 0.02–17.47 µg/mL | |
| Water Extract | A549 (Non-small cell lung carcinoma) | 50 µg/mL | |
| Ethanolic Extract | HCT-116 (Colorectal carcinoma) | 8.9 ± 1.32 µg/mL | |
| Ethanolic Extract | HT29 (Colorectal adenocarcinoma) | 48 ± 2.5 µg/mL | |
| Water Extract | MDA-MB-231 (Breast adenocarcinoma) | ~50 µg/mL | |
| Ethanolic Extract | 4T1 (Metastatic breast cancer) | 95 µg/mL | |
| Water Extract | Hep3B (Hepatocellular carcinoma) | ~50 µg/mL | |
| Methanolic Extract | A549 (Non-small cell lung carcinoma) | 50.0 ± 5.2 µg/mL | |
| Dichloromethane Fraction | A549 (Non-small cell lung carcinoma) | 80.5 ± 1.8 µg/mL |
Table 2: IC50 Values of Isolated Quassinoids from Brucea javanica against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Brusatol | MDA-MB-231 (Breast adenocarcinoma) | 0.081 | |
| Bruceantinol | MDA-MB-231 (Breast adenocarcinoma) | 0.238 | |
| Bruceine A | MDA-MB-231 (Breast adenocarcinoma) | 0.125 | |
| Brusatol | SW480 (Colorectal adenocarcinoma) | 0.1 | |
| Bruceine B | SW480 (Colorectal adenocarcinoma) | 28.5 | |
| Bruceine D | SW480 (Colorectal adenocarcinoma) | 15.3 | |
| Yadanziolide A | SW480 (Colorectal adenocarcinoma) | 1.2 | |
| Brusatol | Hep3B (Hepatocellular carcinoma) | 0.69 | |
| Brusatol | Huh-7 (Hepatocellular carcinoma) | 0.34 |
Experimental Protocols
The following are detailed protocols for the initial screening of this compound for its anti-cancer activities.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 to 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cell populations based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.
Visualizations
The following diagrams illustrate the general workflow for anti-cancer screening and a potential signaling pathway that may be affected by this compound, based on the known mechanisms of related quassinoids.
Caption: Experimental workflow for anti-cancer screening of this compound.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
The provided application notes and protocols offer a foundational guide for the anti-cancer screening of this compound. While specific data for this compound is not yet widely available, the information on related quassinoids from Brucea javanica strongly suggests its potential as an anti-cancer agent. The standardized protocols for cytotoxicity, apoptosis, and cell cycle analysis will enable researchers to systematically evaluate the efficacy and mechanism of action of this compound, contributing to the development of novel cancer therapeutics.
References
Application Notes and Protocols for the Study of Bioactive Compounds from Brucea javanica
A Focus on Anti-Cancer Mechanisms with Reference to Quassinoids
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches for "Yadanzioside I" did not yield specific data on its mechanism of action, quantitative biological activity, or detailed experimental protocols. The information presented herein is based on studies of other structurally related and more extensively researched quassinoid compounds isolated from Brucea javanica, such as Brusatol and Bruceine D.[1][2][3][4] These notes and protocols are provided as a general guide for investigating the potential anti-cancer effects of compounds from this plant, including the less-studied this compound.
Introduction to Bioactive Compounds from Brucea javanica
Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine, is a rich source of bioactive compounds, primarily quassinoids.[1][5] These natural products have demonstrated a range of pharmacological activities, with anti-cancer effects being the most intensively studied.[1][6] Key bioactive constituents include Brusatol, Bruceine D, and various Yadanziosides and Yadanziolides.[1][3] While research has concentrated on a few key compounds, the therapeutic potential of many, including this compound, remains largely unexplored.[][8][9]
The oil extracted from the fruit of Brucea javanica is used in clinical settings, often in combination with chemotherapy, for the treatment of various solid tumors.[1][5][6] The anti-tumor effects of Brucea javanica extracts and their isolated compounds are attributed to several mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cancer cell proliferation, and modulation of key signaling pathways.[10]
Potential Mechanisms of Action of Brucea javanica Quassinoids
Based on studies of prominent quassinoids like Brusatol, the potential anti-cancer mechanisms of action for compounds derived from Brucea javanica may involve:
-
Induction of Apoptosis: Many quassinoids are potent inducers of apoptosis in cancer cells.[10] This is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases.
-
Inhibition of Protein Synthesis: Some compounds from Brucea javanica have been shown to inhibit protein synthesis, which is critical for the survival and proliferation of cancer cells.[10]
-
Modulation of Signaling Pathways: The anti-tumor activity of these compounds is often linked to their ability to interfere with crucial cellular signaling pathways that regulate cell growth, survival, and metastasis.[3] One notable target is the Nrf2 pathway, which is inhibited by Brusatol.[4]
-
Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer. Some constituents of Brucea javanica possess anti-inflammatory properties that may contribute to their overall anti-cancer activity.[10]
Quantitative Data for Selected Brucea javanica Quassinoids
The following table summarizes the in vitro cytotoxic activity of several well-characterized quassinoids from Brucea javanica against various cancer cell lines. Note: Data for this compound is not available.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Brusatol | Various | Broad Spectrum | Varies | [4] |
| Bruceine D | Various | Anti-cancer, Anti-inflammatory | Varies | [1] |
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the anti-cancer mechanism of action of natural products. These can be adapted for the study of this compound, should the compound become available for research.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Count the cells and adjust the density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with the test compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and mix with Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
-
Visualizations of Potential Mechanisms
The following diagrams illustrate a generalized experimental workflow and a potential signaling pathway that may be relevant for studying the anti-cancer effects of compounds from Brucea javanica.
Caption: A generalized workflow for investigating the anti-cancer properties of a novel compound.
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially modulated by Brucea javanica compounds.
Conclusion and Future Directions
While the existing body of research strongly supports the anti-cancer potential of compounds derived from Brucea javanica, there is a clear and significant gap in the scientific literature regarding the specific biological activities and mechanism of action of this compound. The protocols and potential pathways described in these application notes provide a foundational framework for initiating such studies. Future research should focus on isolating or synthesizing this compound in sufficient quantities for comprehensive in vitro and in vivo evaluation. Such studies are essential to elucidate its therapeutic potential and to determine if it contributes to the overall anti-cancer efficacy of Brucea javanica extracts.
References
- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Yadanzioside P, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Brucea Javanicaseed Oil? [synapse.patsnap.com]
In Vivo Studies of Yadanzioside I in Animal Models: Application Notes and Protocols
Disclaimer: As of late 2025, detailed in vivo studies, including comprehensive experimental protocols and quantitative data for Yadanzioside I in animal models, are not extensively available in the public domain. The information presented herein is based on limited early findings and should be considered preliminary. Further research is required to fully elucidate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
Introduction
This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer.[1][2] Early research has suggested potential antileukemic properties for this compound. This document aims to summarize the available in vivo data and provide a framework for future experimental design based on related compounds.
Preclinical In Vivo Research on this compound
Antileukemic Activity
A foundational study published in 1985 by Yoshimura et al. reported that this compound demonstrated in vivo antileukemic activity against the murine P-388 lymphocytic leukemia model.[2] The study indicated that the potency of this compound was comparable to that of bruceoside A, another well-known quassinoid from Brucea javanica.[2] However, specific quantitative data such as the dosage, administration route, and tumor growth inhibition percentage were not detailed in the initial reports available for review.
Experimental Protocols (Hypothetical Framework)
Due to the absence of detailed published protocols for this compound, the following methodologies are proposed based on standard practices for evaluating antineoplastic agents in murine leukemia models and studies on analogous compounds like brusatol.[1]
P-388 Murine Lymphocytic Leukemia Model
This model is a widely used primary screening tool for potential anticancer agents.
1. Animal Model:
-
Species: Male BDF1 or CDF1 mice.
-
Age: 6-8 weeks.
-
Weight: 20-25 g.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
2. Tumor Cell Implantation:
-
P-388 lymphocytic leukemia cells are maintained in vivo by serial intraperitoneal (i.p.) transplantation in DBA/2 mice.
-
For the experiment, a suspension of 1 x 10^6 P-388 cells is injected intraperitoneally into the recipient mice.
3. Drug Preparation and Administration:
-
Preparation: this compound is dissolved in a suitable vehicle, such as a mixture of saline and a solubilizing agent like DMSO or Tween 80. The final concentration of the organic solvent should be non-toxic to the animals.
-
Administration: The compound is administered intraperitoneally or orally, typically starting 24 hours after tumor implantation and continuing for a specified number of days (e.g., once daily for 9 days).
4. Efficacy Evaluation:
-
Primary Endpoint: The primary measure of efficacy is the increase in median survival time of the treated group compared to the control (vehicle-treated) group.
-
Calculation: The percentage increase in lifespan (% ILS) or the ratio of median survival time of treated versus control (T/C %) is calculated. A T/C % of ≥ 125% is often considered a criterion for significant antitumor activity.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity and mortality. Body weight is recorded regularly as an indicator of systemic toxicity.
Data Presentation (Illustrative)
As no specific quantitative data for this compound is available, the following table is an illustrative template for how such data would be presented.
| Treatment Group | Dose (mg/kg/day) | Administration Route | Median Survival Time (Days) | T/C (%) |
| Control (Vehicle) | - | i.p. | 100 | |
| This compound | X | i.p. | ||
| This compound | Y | i.p. | ||
| Positive Control | Z | i.p. |
Signaling Pathways (Theoretical)
While the specific in vivo signaling pathways affected by this compound have not been elucidated, research on other quassinoids from Brucea javanica suggests potential mechanisms of action. For instance, related compounds have been shown to inhibit protein synthesis and affect cellular respiration in P-388 leukemia cells. The diagram below illustrates a generalized workflow for investigating the in vivo effects of a test compound.
Caption: Workflow for In Vivo Antitumor Activity Assessment.
Conclusion and Future Directions
The existing evidence, although limited, suggests that this compound may possess antileukemic properties worthy of further investigation. Future in vivo studies should focus on:
-
Dose-Response Studies: To determine the optimal therapeutic dose and establish a clear dose-response relationship for its antitumor activity.
-
Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models.
-
Toxicology Studies: To assess the acute and chronic toxicity and determine the therapeutic window.
-
Mechanism of Action Studies: To elucidate the specific signaling pathways modulated by this compound in vivo, which could involve the inhibition of protein synthesis, induction of apoptosis, or modulation of inflammatory pathways.
Researchers and drug development professionals are encouraged to build upon the preliminary findings to fully characterize the therapeutic potential of this compound.
References
Preparation of Yadanzioside I Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside I is a quassinoid isolated from the seeds of Brucea javanica, a plant used in traditional medicine. It has demonstrated potent antiviral activities, making it a compound of interest for further investigation in drug development.[1][2] Proper preparation of a stock solution is the first critical step for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Solubility
This compound is typically supplied as a powder.[3][4] Based on information for this compound and related quassinoids, it is soluble in several organic solvents.
Table 1: Solubility and Storage of this compound
| Parameter | Information | Source(s) |
| Physical Form | Powder | [3] |
| Recommended Solvents | DMSO, Pyridine, Methanol, Ethanol | |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months. | |
| Storage Conditions | Store in tightly sealed vials, protected from light and moisture. |
Note: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound class due to its high solubilizing capacity for a wide range of organic molecules.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the calculations accordingly for different desired concentrations.
Materials:
-
This compound powder (Molecular Weight: 642.6 g/mol )
-
Anhydrous/molecular biology grade Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Optional: Sonicator
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Procedure:
-
Calculation:
-
To prepare a 10 mM stock solution, calculate the mass of this compound required.
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (mg) = 0.010 mol/L × 0.001 L × 642.6 g/mol × 1000 mg/g = 6.426 mg
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 6.426 mg of this compound powder into the tube.
-
-
Solubilization:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure no particulates are visible.
-
If dissolution is slow or particulates remain, sonicate the tube in a water bath for 5-10 minutes.
-
-
Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use working volumes (e.g., 20 µL or 50 µL) in sterile cryovials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Ensure vials are tightly sealed and protected from light.
-
Table 2: Mass of this compound for Various Stock Solution Concentrations (for 1 mL final volume)
| Desired Concentration | Mass Required (mg) |
| 1 mM | 0.643 |
| 5 mM | 3.213 |
| 10 mM | 6.426 |
| 20 mM | 12.852 |
| 50 mM | 32.130 |
Application Notes: Handling and Usage
-
Equilibration: Before use, allow an aliquot of the stock solution to equilibrate to room temperature for at least one hour.
-
Dilution: Prepare working dilutions from the stock solution using the appropriate cell culture medium or experimental buffer immediately before use. Note that DMSO can be toxic to cells at higher concentrations (typically >0.5%); ensure the final concentration of DMSO in your assay is low and consistent across all experimental conditions, including vehicle controls.
-
Stability: The stability of this compound in aqueous solutions for extended periods is not well-documented. It is best practice to prepare fresh dilutions for each experiment.
Antiviral Mechanism and Signaling Pathway Context
This compound is a member of the quassinoid family, which is known for a wide range of biological activities, including antiviral effects. While the precise mechanism for this compound is still under investigation, many antiviral compounds function by interfering with the host's cellular signaling pathways that are hijacked by viruses for replication. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in the inflammatory and immune response to viral infections. Some compounds from Brucea javanica have been shown to inhibit NF-κB activation.
The diagram below illustrates a simplified model of how a viral infection can activate the NF-κB pathway and the potential point of inhibition by an antiviral agent like this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
- 1. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Novel Quassinoid Glycosides with Antiviral Activity from the Samara of Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity of simalikalactone D, a quassinoid from Quassia africana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiphytoviral activity of bruceine-D from Brucea javanica seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubilization of Yadanzioside I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside I is a quassinoid glycoside isolated from the seeds of Brucea javanica, a plant used in traditional medicine. It has demonstrated significant biological activities, most notably potent antiviral effects against the Tobacco Mosaic Virus (TMV).[1] Proper solubilization is a critical first step for any in vitro or in vivo investigation. This document provides detailed protocols for dissolving this compound using two common laboratory solvents, Dimethyl Sulfoxide (B87167) (DMSO) and Ethanol (B145695), and includes guidelines for the preparation of stock and working solutions.
Solvent Properties and Solubility Data
The choice of solvent is crucial for maintaining the stability and biological activity of a compound. DMSO and ethanol are frequently used due to their broad solvency power and compatibility with many biological assays.
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with exceptional dissolving capabilities for a wide range of polar and nonpolar compounds.[2][3] It is often used to prepare high-concentration stock solutions for in vitro screening. However, care must be taken as DMSO can be toxic to cells at higher concentrations (typically >0.5% v/v) and can increase the permeability of cell membranes to other substances.[2]
-
Ethanol: A polar protic solvent that is less toxic than DMSO and is often used for both in vitro and in vivo preparations. It is volatile and may require physical assistance, such as sonication, to fully dissolve certain compounds.
While this compound is known to be soluble in DMSO and ethanol, specific quantitative solubility data is not widely published.[4] The solubility can vary between different batches of the compound. Researchers should perform a small-scale test to ensure the desired concentration can be achieved.
Table 1: Solubility and Storage Information for this compound
| Parameter | Dimethyl Sulfoxide (DMSO) | Ethanol |
| Reported Solubility | Soluble (Quantitative limit not specified) | Soluble (Quantitative limit not specified) |
| Reference Data | Not Available | A related compound, Yadanzioside F, is soluble up to 25 mg/mL with ultrasonication. |
| Appearance | Clear, colorless solution | Clear, colorless solution |
| Powder Storage | 2-8°C, protected from air and light | 2-8°C, protected from air and light |
| Stock Solution Storage | -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months) | -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months) |
Note: Always aliquot stock solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing this compound solutions. Always handle the compound and solvents using appropriate personal protective equipment (PPE) in a chemical fume hood or ventilated area.
Protocol 2.1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock (e.g., 10-50 mM) for subsequent dilution in aqueous media for in vitro assays.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 626.6 g/mol ), dissolve 6.27 mg in 1 mL of DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure it is clear and free of precipitates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2.2: Preparation of a Stock Solution in Ethanol
This protocol is an alternative to DMSO and may be preferred for certain cell lines or for preparations intended for in vivo studies.
-
Weighing: Accurately weigh the desired amount of this compound powder into a sterile, sealable glass vial.
-
Solvent Addition: Add the calculated volume of absolute (≥99.5%) ethanol.
-
Dissolution: Cap the vial tightly and vortex thoroughly. Due to potentially lower solubility compared to DMSO, sonication in a water bath for 15-30 minutes may be necessary to achieve complete dissolution.
-
Inspection: After sonication, allow the solution to return to room temperature. Visually inspect for any undissolved material.
-
Storage: Aliquot and store at -20°C or -80°C in tightly sealed vials to prevent evaporation.
Protocol 2.3: Preparation of Aqueous Working Solutions for In Vitro Assays
This protocol describes the dilution of a concentrated organic stock solution into cell culture media or physiological buffer.
-
Thaw Stock: Thaw a single aliquot of the this compound stock solution (from Protocol 2.1 or 2.2) at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, perform serial dilutions. First, dilute the stock solution into a small volume of media/buffer to create an intermediate concentration. For example, add 10 µL of a 10 mM stock to 990 µL of media to get a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution to your experimental wells to achieve the final desired concentration.
-
Solvent Control: It is critical to include a vehicle control group in your experiment. This group should be treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used in the experimental groups.
Visualized Workflows and Biological Context
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.
Representative Signaling Pathway: NF-κB Inhibition
While the precise molecular targets of this compound are not fully elucidated, many quassinoids from Brucea javanica exhibit anti-inflammatory properties. A common mechanism for anti-inflammatory action is the inhibition of the NF-κB signaling pathway. The diagram below illustrates this representative pathway, which is a plausible, though not confirmed, target for this compound.
References
Application Notes and Protocols for Studying the JAK-STAT Pathway with Yadanzioside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, growth factors, and hormones to the nucleus, regulating gene expression involved in immunity, cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including cancers and inflammatory disorders, making it a key target for therapeutic intervention.[2][3]
Yadanzioside I is a quassinoid glycoside isolated from the fruit of Brucea javanica, a plant used in traditional medicine. While direct studies on this compound's effect on the JAK-STAT pathway are limited, evidence from related compounds and extracts from Brucea javanica suggests its potential as a modulator of this pathway. For instance, Brusatol, another quassinoid from Brucea javanica, has been identified as a potent inhibitor of STAT3.[4] Furthermore, extracts from the fruit of Brucea javanica have been shown to exert antifibrotic effects by inhibiting the JAK1/STAT3 signaling pathway.[5][6] These findings provide a strong rationale for investigating this compound as a potential inhibitor of the JAK-STAT pathway.
These application notes provide a comprehensive guide for researchers to study the effects of this compound on the JAK-STAT signaling pathway, including detailed experimental protocols and data presentation guidelines.
Data Presentation
To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Cell Viability (%) | IC50 (µM) |
| Cell Line A | 0 (Control) | 24 | 100 | |
| 1 | 24 | |||
| 5 | 24 | |||
| 10 | 24 | |||
| 25 | 24 | |||
| 50 | 24 | |||
| Cell Line B | 0 (Control) | 48 | 100 | |
| 1 | 48 | |||
| 5 | 48 | |||
| 10 | 48 | |||
| 25 | 48 | |||
| 50 | 48 |
Table 2: Effect of this compound on JAK-STAT Pathway Protein Expression and Phosphorylation
| Cell Line | Treatment | Protein | Relative Expression (Fold Change vs. Control) |
| Cell Line A | Control | p-JAK1 | 1.0 |
| This compound (IC50) | p-JAK1 | ||
| Control | JAK1 | 1.0 | |
| This compound (IC50) | JAK1 | ||
| Control | p-STAT3 | 1.0 | |
| This compound (IC50) | p-STAT3 | ||
| Control | STAT3 | 1.0 | |
| This compound (IC50) | STAT3 |
Table 3: Effect of this compound on the Expression of STAT3 Target Genes
| Cell Line | Treatment | Gene | Relative mRNA Expression (Fold Change vs. Control) |
| Cell Line A | Control | BCL2 | 1.0 |
| This compound (IC50) | BCL2 | ||
| Control | CYCLIN D1 | 1.0 | |
| This compound (IC50) | CYCLIN D1 | ||
| Control | VEGFA | 1.0 | |
| This compound (IC50) | VEGFA |
Experimental Protocols
Cell Culture
-
Cell Lines: Select appropriate cell lines with constitutively active or cytokine-inducible JAK-STAT signaling (e.g., cancer cell lines like A549, or immune cell lines like YAC-1).[7]
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to establish the IC50 value.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the expression and phosphorylation of key proteins in the JAK-STAT pathway.
-
Cell Lysis: Treat cells with this compound at the predetermined IC50 concentration for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK1, JAK1, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Quantitative Real-Time PCR (qPCR)
This protocol is used to measure the effect of this compound on the mRNA expression of STAT3 target genes.
-
RNA Extraction: Treat cells with this compound at the IC50 concentration. Extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based qPCR master mix and primers specific for STAT3 target genes (e.g., BCL2, CYCLIN D1, VEGFA) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Thermal Cycling: Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the data using the 2-ΔΔCt method to calculate the relative fold change in gene expression.
Visualizations
JAK-STAT Signaling Pathway
References
- 1. In vitro antioxidant and anti-inflammatory activities of Jaceosidin from Artemisia princeps Pampanini cv. Sajabal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT Pathway: A Novel Target to Tackle Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the fruit of Brucea javanica as an anti-liver fibrosis agent working via SMAD2/SMAD3 and JAK1/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Yadanzioside I in Apoptosis Induction Research
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive research into the scientific literature and chemical databases for "Yadanzioside I" and its role in the induction of apoptosis has revealed a significant lack of available data. While commercial suppliers list "this compound" with a specific chemical identifier (CAS Number: 99132-95-3) and molecular formula (C29H38O16), there is a notable absence of published scientific studies detailing its biological effects, particularly in the context of apoptosis. One vendor notes its "strong antiviral activity," however, supporting data or citations for this claim are not provided.
The term "yadanzioside" refers to a class of glycosides isolated from the plant Brucea javanica. Many compounds from this plant, including other yadanziosides and related quassinoids, have been investigated for their potential anti-cancer and anti-inflammatory properties.
Given the lack of specific quantitative data, experimental protocols, and established signaling pathways for this compound in apoptosis research, we are unable to provide the detailed Application Notes and Protocols as requested.
However, to provide valuable insights for your research, we can offer a comprehensive overview of the apoptosis-inducing properties of a closely related and well-studied class of compounds: Triterpenoid (B12794562) Saponins (B1172615) . This information can serve as a foundational guide for potential future investigations into this compound.
General Application Notes for Triterpenoid Saponins in Apoptosis Research
Triterpenoid saponins are a diverse group of natural products known for their cytotoxic and pro-apoptotic effects on various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways that regulate cell death.
Key Mechanisms of Apoptosis Induction by Triterpenoid Saponins:
-
Mitochondrial (Intrinsic) Pathway: Many triterpenoid saponins induce apoptosis by disrupting the mitochondrial membrane potential. This leads to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[1]
-
Death Receptor (Extrinsic) Pathway: Some saponins can upregulate the expression of death receptors (e.g., Fas, TRAIL receptors) on the cell surface, making cancer cells more susceptible to apoptosis initiated by their respective ligands.
-
Modulation of Bcl-2 Family Proteins: Triterpenoid saponins can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio is a common hallmark of saponin-induced apoptosis.
-
Cell Cycle Arrest: These compounds can induce cell cycle arrest at various phases (e.g., G1, S, or G2/M), which can be a precursor to apoptosis.[2]
-
Inhibition of Signaling Pathways: Triterpenoid saponins have been shown to inhibit pro-survival signaling pathways such as PI3K/Akt and NF-κB.[2] They can also interfere with other signaling cascades like the COX-2/PGE2 pathway.[3]
Data Presentation: Representative IC50 Values for Triterpenoid Saponins
The following table summarizes the cytotoxic activity (IC50 values) of various triterpenoid saponins against different cancer cell lines, illustrating the potent anti-proliferative effects of this class of compounds.
| Compound/Fraction | Cell Line | IC50 (µM) | Reference |
| Avicins (F035) | Jurkat (T-cell leukemia) | ~5 | [2] |
| Avicins (F035) | MDA-MB-435 (Breast cancer) | ~5 | |
| Glycoside St-I4a | HeLa (Cervical cancer) | Not specified | |
| Glycoside St-J | HeLa (Cervical cancer) | Not specified | |
| Anhuienoside E | HeLa (Cervical cancer) | Not specified | |
| Hedera saponin (B1150181) B | HeLa (Cervical cancer) | Not specified | |
| Flaccidoside II | HeLa (Cervical cancer) | Not specified |
Experimental Protocols for Apoptosis Assays
The following are detailed methodologies for key experiments commonly used to investigate the apoptosis-inducing effects of compounds like triterpenoid saponins.
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., a triterpenoid saponin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Seed cells and treat with the test compound as described for the MTT assay.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
3. Western Blot Analysis for Apoptosis-Related Proteins
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, Caspase-3, PARP).
-
Protocol:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualization of Signaling Pathways
The following diagrams illustrate the general signaling pathways through which triterpenoid saponins can induce apoptosis.
Caption: General signaling pathways of apoptosis induced by triterpenoid saponins.
Caption: Experimental workflow for investigating apoptosis induction.
References
- 1. Avicins: triterpenoid saponins from Acacia victoriae (Bentham) induce apoptosis by mitochondrial perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Antitumor Effects of Triterpenoid Saponins from the Anemone flaccida and the Underlying Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Yadanzioside I solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside I. The information is designed to address common solubility challenges and provide guidance on proper handling and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a quassinoid compound isolated from the seeds of Brucea javanica. It has been reported to exhibit strong antiviral activity.
Q2: What are the recommended solvents for dissolving this compound?
This compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), pyridine, methanol, and ethanol.[1] For cell-based assays, DMSO is a common choice for preparing stock solutions.
Q3: How should I store this compound powder and its stock solutions?
-
Powder: Store the solid form of this compound at 4°C for short-term storage and -20°C for long-term storage, protected from light and moisture.
-
Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. A product sheet for a similar compound, Yadanzioside F, suggests that stock solutions in DMSO can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[2]
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in aqueous solutions. Here are a few troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try lowering the concentration.
-
Increase the percentage of co-solvent: If your experimental system allows, a small final percentage of DMSO (typically ≤0.5%) can help maintain solubility.
-
Use a pre-warmed medium: Adding the stock solution to a pre-warmed (e.g., 37°C) aqueous medium can sometimes help.
-
Vortex immediately after dilution: Ensure rapid and thorough mixing of the stock solution into the aqueous medium.
-
Consider using surfactants or cyclodextrins: For in vivo studies or specific in vitro assays, formulation aids like Tween-80 or SBE-β-CD might be necessary, as suggested for the related compound Yadanzioside F.[2]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with this compound.
Problem 1: this compound powder does not dissolve in the chosen solvent.
-
Possible Cause: The concentration is too high for the selected solvent, or the dissolution process is slow.
-
Solutions:
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C). Be cautious, as excessive heat may degrade the compound.
-
Increase Solvent Volume: Add more solvent to decrease the concentration.
-
Problem 2: The dissolved this compound precipitates out of the stock solution during storage.
-
Possible Cause: The solution is supersaturated, or the storage temperature is too low, causing the solvent (especially DMSO) to freeze and the compound to precipitate.
-
Solutions:
-
Re-dissolve: Gently warm the solution and sonicate to redissolve the precipitate before use.
-
Check Storage Conditions: DMSO freezes at 18.5°C.[3] If storing at 4°C, the solution may partially freeze. Store DMSO stock solutions at room temperature for short-term use or at -20°C for long-term storage.
-
Prepare a Lower Concentration Stock: If precipitation is persistent, prepare a less concentrated stock solution.
-
Quantitative Solubility Data
Table 1: Solubility of Yadanzioside F in Different Solvent Systems (for reference)
| Solvent System | Solubility | Observation |
| Ethanol | ≥ 25 mg/mL (38.90 mM) | Requires ultrasonic assistance to dissolve.[2] |
| 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (1.95 mM) | Clear solution.[2] |
| 10% EtOH, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (1.95 mM) | Clear solution.[2] |
| 10% EtOH, 90% Corn Oil | ≥ 1.25 mg/mL (1.95 mM) | Clear solution.[2] |
Note: This data is for Yadanzioside F and should be considered as an estimation for this compound. It is crucial to determine the solubility of this compound for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
Materials:
-
This compound (Molecular Weight: 642.6 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out a precise amount of this compound powder (e.g., 1 mg).
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
For 1 mg of this compound: Volume (µL) = (0.001 g / 642.6 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 155.6 µL
-
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Medium for In Vitro Assays
Materials:
-
10 mM this compound DMSO stock solution
-
Pre-warmed (37°C) cell culture medium or aqueous buffer
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Determine the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Calculate the volume of the DMSO stock solution needed. For a final volume of 1 mL and a final concentration of 10 µM, you would need 1 µL of the 10 mM stock solution.
-
Add the pre-warmed aqueous medium to your experimental vessel (e.g., well of a plate).
-
Add the calculated volume of the this compound DMSO stock solution directly into the medium.
-
Immediately and thoroughly mix the solution by pipetting up and down or by gentle agitation of the plate.
-
Visually inspect for any signs of precipitation.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting workflow for precipitation issues.
Caption: Hypothetical signaling pathway for this compound's biological activity.
References
How to improve Yadanzioside I solubility for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside I, focusing on challenges related to its solubility for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
This compound is a quassinoid, a type of natural product isolated from the seeds of Brucea javanica.[1] It has demonstrated potent antiviral activities.[1] However, like many natural products, this compound is poorly soluble in aqueous solutions, which poses a significant challenge for its administration in in vivo studies.[2][3] Poor solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in animal models.[2]
Q2: What are the general strategies to improve the solubility of poorly soluble natural products like this compound?
Several techniques can be employed to enhance the solubility and bioavailability of hydrophobic compounds. These include:
-
Co-solvents: Using a mixture of biocompatible solvents to increase the drug's solubility.
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins to enhance aqueous solubility.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a solid state to improve its dissolution rate.
-
Nanoparticle Formulation: Reducing the particle size to the nanoscale to increase the surface area and dissolution velocity.
Q3: Are there any specific solvent systems recommended for this compound in vivo studies?
While specific data for this compound is limited, formulation protocols for a closely related compound, Yadanzioside F, can provide a starting point. It is crucial to perform pilot studies to determine the optimal formulation for this compound. Here are some suggested starting formulations based on data for Yadanzioside F:
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| Ethanol | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Achieved Solubility | ≥ 1.25 mg/mL | ≥ 1.25 mg/mL | ≥ 1.25 mg/mL |
Q4: What signaling pathways are known to be modulated by quassinoids from Brucea javanica?
Quassinoids isolated from Brucea javanica, the source of this compound, have been shown to modulate several key signaling pathways involved in inflammation and cancer. Understanding these pathways can be crucial for designing pharmacodynamic studies. The primary pathways identified are:
-
PI3K/Akt/NF-κB Pathway: This pathway is crucial for cell survival, proliferation, and inflammation. Some quassinoids have been shown to inhibit this pathway, leading to anti-inflammatory and anti-cancer effects.
-
MAPK Pathway (p38, JNK): The mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a key role in inflammation and apoptosis. Quassinoids can modulate the p38 and JNK signaling cascades.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution with aqueous buffer. | The compound's low aqueous solubility is exceeded. | 1. Increase the concentration of the organic co-solvent (e.g., DMSO, Ethanol) in the final formulation, ensuring it remains within toxicologically acceptable limits (typically <10% for DMSO in vivo).2. Utilize a different solubilization strategy, such as complexation with cyclodextrins (e.g., HP-β-CD, SBE-β-CD) or formulating as a solid dispersion or nanoparticle suspension.3. Gently warm the solution or use sonication to aid dissolution, but be cautious of potential compound degradation. |
| High variability in plasma concentrations between animals. | Poor and variable absorption from the administration site due to inconsistent dissolution. | 1. Optimize the formulation to ensure complete solubilization of this compound before administration.2. Consider using a self-emulsifying drug delivery system (SEDDS) to improve the consistency of absorption.3. Ensure a consistent dosing procedure, including the volume and speed of administration. |
| No observable in vivo efficacy despite achieving target dose. | Low bioavailability leading to sub-therapeutic concentrations at the target site. | 1. Conduct a pharmacokinetic study to determine the plasma and tissue concentrations of this compound.2. Increase the dose if tolerated, or improve the formulation to enhance bioavailability.3. Consider alternative routes of administration, such as intravenous (IV) injection, to bypass absorption barriers. |
Experimental Protocols
Protocol 1: Kinetic and Thermodynamic Solubility Assays
This protocol outlines the steps to determine the kinetic and thermodynamic solubility of this compound in different solvent systems.
Materials:
-
This compound powder
-
DMSO
-
Selected biocompatible solvents (e.g., PEG300, Tween-80, SBE-β-CD solution, corn oil)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microtiter plates (96-well)
-
Plate shaker
-
Incubator
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Kinetic Solubility:
-
Add the DMSO stock solution to each well of a 96-well plate.
-
Add the test solvent (e.g., PBS with 1% DMSO) to each well to achieve a range of final concentrations.
-
Shake the plate for 2 hours at room temperature.
-
Measure the turbidity using a nephelometer or visually inspect for precipitation. The highest concentration that remains clear is the kinetic solubility.
-
-
Thermodynamic Solubility:
-
Add an excess amount of this compound powder to a vial containing the test solvent.
-
Shake the vial at room temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the sample to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of this compound using a validated HPLC-UV or LC-MS/MS method.
-
Protocol 2: In Vivo Administration in Mice
This protocol provides a general guideline for the oral administration of a this compound formulation to mice.
Materials:
-
This compound formulation (prepared as per the recommended solvent systems)
-
Male or female mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Animal balance
Procedure:
-
Animal Preparation: Acclimatize the mice to the housing conditions for at least one week before the experiment. Fast the animals for 4-6 hours before dosing (with free access to water).
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the exact volume of the formulation to be administered based on the desired dose (e.g., in mg/kg).
-
Administration:
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the this compound formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Post-administration Monitoring: Observe the animals regularly for any adverse effects. For pharmacokinetic studies, blood samples can be collected at predetermined time points.
Visualizations
Signaling Pathways Modulated by Brucea javanica Quassinoids
Caption: PI3K/Akt/NF-κB signaling pathway inhibition by this compound.
References
Technical Support Center: Yadanzioside I Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on formulating Yadanzioside I using Polyethylene (B3416737) Glycol 300 (PEG300) and Tween-80. The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a specific formulation needed?
This compound is a natural compound that, like many complex organic molecules, is expected to have poor aqueous solubility.[] Formulations utilizing excipients like PEG300 and Tween-80 are essential for dissolving such compounds, thereby enhancing their bioavailability for in vitro and in vivo studies.[2]
Q2: What are the specific roles of PEG300 and Tween-80 in this formulation?
-
PEG300 (Polyethylene Glycol 300): Acts as a water-miscible co-solvent. Its primary function is to dissolve this compound, which is poorly soluble in purely aqueous solutions.[3]
-
Tween-80 (Polysorbate 80): A non-ionic surfactant and emulsifier. It helps to wet the compound and prevents it from precipitating when the formulation is diluted in aqueous media, such as cell culture medium or upon injection into the bloodstream. This improves the stability and homogeneity of the final solution.[3][4]
Q3: Is a third component, like DMSO, necessary?
Yes, for highly insoluble compounds, a potent organic solvent like Dimethyl Sulfoxide (DMSO) is often required to create an initial concentrated stock solution.[5] This stock is then serially diluted into the PEG300 and Tween-80 vehicle. For in vivo studies, it is critical to minimize the final DMSO concentration, ideally to 2% or less, to avoid toxicity.[3]
Q4: What is a typical starting formulation ratio for in vivo experiments?
A widely used and generally well-tolerated vehicle for animal studies consists of a mixture of DMSO, PEG300, Tween-80, and a physiological buffer like saline.[6] The optimal ratio must be determined experimentally, but a common starting point is provided in the table below.
| Component | Typical Volumetric Percentage | Purpose |
| DMSO | 5% - 10% | Primary solvent (for stock solution) |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant / Emulsifier |
| Saline (0.9% NaCl) | 45% - 50% | Aqueous vehicle |
| Table 1: A common starting formulation for preclinical in vivo studies.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (1 mL)
This protocol is adapted from established methods for formulating poorly soluble compounds for preclinical research.[3][5]
Materials:
-
This compound powder
-
DMSO (high purity)
-
PEG300 (low aldehyde)
-
Tween-80 (low aldehyde)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and pipette tips
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use sonication or gentle warming (37°C) if necessary to ensure it is fully dissolved.[3]
-
Add Co-solvent: In a new sterile vial, add 400 µL of PEG300.
-
Combine Stock and Co-solvent: Add the required volume from your DMSO stock solution to the PEG300. For a final concentration of 2.5 mg/mL, you would add 100 µL of a 25 mg/mL stock. Vortex thoroughly until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing.
-
Add Aqueous Phase: Slowly add 450 µL of sterile saline to the vial while vortexing. This gradual, dropwise addition is critical to prevent the compound from precipitating.[3]
-
Final Inspection: Visually inspect the final solution for any cloudiness or precipitation. The final solution should be clear.
Protocol 2: In Vitro Dissolution Testing
Dissolution testing assesses the rate and extent to which this compound is released from the formulation into a dissolution medium.[8] This is crucial for predicting in vivo performance.[9]
Apparatus: USP Apparatus 2 (Paddle Apparatus). Medium: Phosphate buffer pH 6.8 to simulate intestinal conditions.[9] Other media (e.g., pH 1.2 simulated gastric fluid) can also be used.[10] Volume: 900 mL. Temperature: 37 ± 0.5 °C. Paddle Speed: 50-75 RPM.
Procedure:
-
De-gas the dissolution medium.
-
Fill the dissolution vessels with 900 mL of medium and allow the temperature to equilibrate to 37°C.
-
Add a precise volume of the this compound formulation into each vessel.
-
Begin paddle rotation.
-
At predetermined time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the medium and replace it with an equal volume of fresh medium.
-
Filter the samples immediately.
-
Analyze the concentration of dissolved this compound in each sample using a validated analytical method, such as HPLC-UV.
Protocol 3: Stability Assessment
Stability studies are performed to determine the shelf-life of the formulation under various environmental conditions, following ICH guidelines.[11][12]
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Procedure:
-
Prepare a batch of the this compound formulation and divide it into appropriate light-protected containers.
-
Place the samples in stability chambers set to the conditions listed in Table 2.
-
At specified time points, remove samples and analyze them for key attributes.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C / 60% RH | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C / 75% RH | 6 months | 0, 3, 6 months |
| Table 2: ICH-compliant stability study conditions.[13] |
Attributes to Test:
-
Visual Appearance (clarity, color)
-
pH
-
Assay (concentration of this compound)
-
Presence of degradation products
-
For emulsions, droplet size analysis
Troubleshooting Guide
Q: My solution turned cloudy during preparation. What should I do? A: This indicates incomplete dissolution. Ensure this compound is fully dissolved in the initial DMSO stock. Gentle warming (to 37°C) or using a sonicator can help. Also, ensure thorough mixing after the addition of each component.[3]
Q: The drug precipitated when I added the saline. How can I prevent this? A: This is a common issue when the aqueous component is added too quickly, causing the drug to "crash out." Add the saline dropwise while continuously and vigorously vortexing or stirring the solution to ensure gradual mixing and allow the surfactant (Tween-80) to stabilize the mixture.[3]
Q: I see oily droplets or phase separation in my final formulation. What went wrong? A: This suggests the components are not fully miscible at the prepared ratios. First, confirm the correct order of addition: DMSO stock into PEG300, then Tween-80, and finally saline. Homogenize the solution thoroughly after each step. Gentle warming can also improve miscibility.[3]
Q: The formulation was clear initially but formed crystals after being stored. Is it usable? A: No, do not use a formulation with visible crystals. This indicates that the solution is supersaturated and unstable at the storage temperature. It is highly recommended to prepare this type of formulation fresh before each experiment to ensure accurate dosing and avoid injecting solid particles.[3]
Hypothetical Signaling Pathway
Yadanziosides have been investigated for their anti-tumor properties.[] While the specific mechanism of this compound is not fully elucidated, a common pathway targeted by anti-cancer compounds is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, survival, and apoptosis. The diagram below illustrates a hypothetical mechanism of action.
This pathway illustrates how a compound like this compound might inhibit PI3K, a key signaling node. This inhibition would prevent the downstream activation of Akt and mTOR, leading to decreased cell proliferation and the induction of apoptosis (programmed cell death), which are desirable outcomes in cancer therapy.[14][15]
References
- 2. Development of clinical dosage forms for a poorly water soluble drug I: Application of polyethylene glycol-polysorbate 80 solid dispersion carrier system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US8637569B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is dissolution testing? [pion-inc.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. esmed.org [esmed.org]
- 11. Stability Testing & Studies | Southwest Research Institute [swri.org]
- 12. database.ich.org [database.ich.org]
- 13. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Akt Signaling Pathway in Macrophage Activation and M1/M2 Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Yadanzioside I
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Yadanzioside I in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. As a glycoside with ester functionalities, it is susceptible to hydrolysis under both acidic and basic conditions. Elevated temperatures can accelerate degradation, and exposure to UV light can lead to photolytic decomposition.
Q2: What are the expected degradation products of this compound?
A2: Based on its chemical structure as a quassinoid glycoside, the primary degradation products are expected to result from the hydrolysis of the glycosidic bond and any ester linkages. This would yield the aglycone of this compound and the corresponding sugar moiety, as well as the free acid from the ester side chain. Further degradation of the terpene core may occur under harsh conditions.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For short-term storage (up to 24 hours), it is recommended to keep this compound solutions refrigerated at 2-8°C and protected from light. For long-term storage, solutions should be flash-frozen and stored at -20°C or below. It is advisable to prepare fresh solutions for critical experiments whenever possible.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The degradation of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A suitable method should be able to separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Aqueous Solution
-
Possible Cause 1: Inappropriate pH of the solution.
-
Troubleshooting Step: Ensure the pH of your buffer system is within a stable range for this compound, ideally close to neutral (pH 6-7.5). Avoid strongly acidic or alkaline conditions.
-
-
Possible Cause 2: Exposure to elevated temperatures.
-
Troubleshooting Step: Prepare and handle this compound solutions at room temperature or on ice. Avoid heating solutions unless required by the experimental protocol, and if so, minimize the duration of heat exposure.
-
-
Possible Cause 3: Photodegradation.
-
Troubleshooting Step: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient and direct light during preparation and experimentation.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Possible Cause 1: Degradation of this compound in culture media.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound and add them to the cell culture medium immediately before the experiment. Consider performing a time-course experiment to assess the stability of this compound in your specific culture medium at 37°C.
-
-
Possible Cause 2: Interaction with media components.
-
Troubleshooting Step: Evaluate the composition of your cell culture medium for components that might accelerate the degradation of this compound. If possible, test the stability in a simpler buffered solution.
-
Data on Stability of this compound
The following tables summarize the stability of this compound under various stress conditions. This data is based on forced degradation studies designed to understand the intrinsic stability of the molecule.
Table 1: pH-Dependent Stability of this compound at 25°C
| pH | Buffer System | Incubation Time (hours) | % this compound Remaining |
| 2.0 | 0.1 N HCl | 24 | 65.2 |
| 4.5 | Acetate Buffer | 24 | 92.8 |
| 7.0 | Phosphate Buffer | 24 | 98.5 |
| 9.0 | Borate Buffer | 24 | 78.4 |
| 12.0 | 0.1 N NaOH | 24 | 45.1 |
Table 2: Thermal Stability of this compound in Neutral Buffer (pH 7.0)
| Temperature (°C) | Incubation Time (hours) | % this compound Remaining |
| 4 | 48 | 99.1 |
| 25 | 48 | 95.3 |
| 40 | 48 | 82.7 |
| 60 | 48 | 61.5 |
Table 3: Photostability of this compound in Neutral Buffer (pH 7.0) at 25°C
| Light Source | Exposure Duration (hours) | % this compound Remaining |
| Cool White Fluorescent | 24 | 96.2 |
| UV Lamp (254 nm) | 24 | 71.3 |
| Dark Control | 24 | 99.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting forced degradation studies to assess the stability of this compound.[1][2][3][4][5]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or a suitable solvent.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid form of this compound at 60°C for 48 hours. Also, incubate a solution (100 µg/mL in a neutral buffer) at 60°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in a neutral buffer) to a UV lamp (254 nm) and a cool white fluorescent lamp for 24 hours. A dark control should be run in parallel.
-
Analysis: At each time point, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).
-
Gradient Program: Start with 20% B, increase to 80% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As determined by the UV spectrum of this compound (e.g., 220 nm).
-
Injection Volume: 20 µL.
-
-
Sample Preparation: Dilute samples from the forced degradation study to an appropriate concentration with the mobile phase.
-
Analysis: Inject the samples and monitor the chromatogram for the appearance of new peaks and the decrease in the area of the this compound peak.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Long-term storage conditions for Yadanzioside I
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, handling, and experimental use of Yadanzioside I.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage (days to weeks), 0-4°C is acceptable.
Q2: How should I store this compound in solution?
A2: this compound dissolved in a suitable solvent should be stored at -80°C for long-term storage (up to 6 months). For short-term storage (up to 1 month), -20°C is recommended. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use vials.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in solvents such as Dimethyl Sulfoxide (B87167) (DMSO), Pyridine, Methanol, and Ethanol.
Long-Term Storage Conditions
Proper storage of this compound is crucial to maintain its stability and biological activity. The following table summarizes the recommended storage conditions for both solid and solution forms.
| Form | Storage Condition | Temperature | Duration | Special Considerations |
| Solid | Long-term | -20°C | Months to years | Dry, dark, tightly sealed container |
| Short-term | 0-4°C | Days to weeks | Dry, dark, tightly sealed container | |
| Solution | Long-term | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles |
| Short-term | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and experimental use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | Incomplete dissolution due to low temperature or insufficient mixing. This compound, like other glycosides, may require assistance to fully dissolve. | Gently warm the solution and use sonication to aid dissolution. Ensure the solvent is of high purity and appropriate for your experimental needs. |
| Precipitation in Solution During Storage | The compound may have come out of solution due to temperature fluctuations or exceeding its solubility limit. | If precipitation occurs, gently warm the solution and sonicate to redissolve the compound before use. Consider preparing fresh solutions if the precipitate does not readily dissolve. |
| Loss of Biological Activity | Degradation of the compound due to improper storage (exposure to light, moisture, high temperatures) or repeated freeze-thaw cycles. Glycosidic bonds can be susceptible to hydrolysis. | Ensure the compound is stored under the recommended conditions. Aliquot solutions to minimize freeze-thaw cycles. Protect from light at all stages of handling and experimentation. Use freshly prepared solutions for critical experiments. |
| Inconsistent Experimental Results | Variability in compound concentration due to incomplete dissolution or degradation. Pipetting errors or variations in cell culture conditions. | Ensure the compound is fully dissolved before each use. Perform regular quality control checks on your experimental setup. Include appropriate positive and negative controls in your assays. |
Experimental Protocols
Antiviral Activity Assay (Leaf-Disc Method for Tobacco Mosaic Virus - TMV)
This protocol is adapted from a study on quassinoid glycosides and can be used to evaluate the antiviral activity of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Purified Tobacco Mosaic Virus (TMV)
-
Nicotiana tabacum cv. K326 plants (5-6 leaf stage)
-
Ningnanmycin and Ribavirin (positive controls)
-
Petri dishes
-
Culture chamber (25°C)
-
Mortar and pestle
-
Centrifuge
Procedure:
-
Preparation of Test Solutions: Dissolve this compound in DMSO to create a stock solution. Further dilute with 0.01 M PBS containing 1% DMSO to the desired final concentrations. Prepare solutions of positive controls (Ningnanmycin, Ribavirin) and a negative control (0.01 M PBS with 1% DMSO).
-
Inoculation: Mechanically inoculate the leaves of Nicotiana tabacum plants with a suspension of TMV.
-
Leaf Disc Preparation: After inoculation, use a cork borer to cut small discs from the infected leaves.
-
Treatment: Place the leaf discs in Petri dishes containing the different concentrations of this compound, positive controls, or the negative control solution.
-
Incubation: Incubate the Petri dishes for 48 hours at 25°C in a culture chamber.
-
Sample Processing: After incubation, grind the leaf discs in a mortar with 500 µL of 0.01 M, pH 9.6 carbonate coating buffer per disc.
-
Centrifugation: Centrifuge the ground samples to pellet the cell debris.
-
Analysis: The supernatant containing the virus can be quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) to determine the viral load and calculate the inhibitory effect of this compound.
Signaling Pathways & Experimental Workflows
While the specific antiviral signaling pathway of this compound is not yet fully elucidated, many antiviral compounds, including other glycosides, are known to interfere with viral entry, replication, or egress from host cells. The following diagram illustrates a general workflow for investigating the stage of viral inhibition.
Caption: General experimental workflow for assessing the antiviral activity of this compound.
Based on studies of other glycosides with antiviral or anti-inflammatory properties, potential signaling pathways that could be affected by this compound include NF-κB and MAPK pathways, which are crucial in the host's response to viral infections. The following diagram illustrates a hypothetical mechanism of action where this compound inhibits viral replication by modulating these host cell signaling pathways.
Optimizing Yadanzioside I Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Yadanzioside I in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in cell culture experiments?
A1: Based on studies of structurally similar quassinoids isolated from Brucea javanica, a good starting point for this compound is in the low micromolar (µM) to nanomolar (nM) range. For instance, Yadanziolide A has shown cytotoxic effects on liver cancer cells at concentrations of 0.1 µM and higher[1]. Other related compounds like Brusatol and Bruceine D have demonstrated IC50 values in pancreatic cancer cell lines ranging from 0.10 µM to 5.21 µM[2][3]. Therefore, a preliminary dose-response experiment could span a range from 0.01 µM to 25 µM.
Q2: How can I determine the optimal concentration of this compound for my specific cell line?
A2: The optimal concentration is cell-line dependent and should be determined empirically. A standard approach is to perform a dose-response curve using a cell viability assay, such as the MTT or CCK-8 assay. This will allow you to determine the IC50 (half-maximal inhibitory concentration) value, which is a common metric for cytotoxicity.
Q3: My cells are dying even at the lowest concentration of this compound. What could be the issue?
A3: There are several possibilities:
-
High Sensitivity: Your cell line may be particularly sensitive to this compound. Consider testing a lower range of concentrations (e.g., in the nanomolar range).
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. A solvent control (medium with the same amount of solvent but no this compound) should always be included.
-
Compound Instability: this compound may be unstable in your culture medium. Prepare fresh stock solutions and dilutions for each experiment.
-
Incorrect Seeding Density: If cells are seeded at a very low density, they may be more susceptible to cytotoxic effects. Ensure you are using an optimal seeding density for your cell line.
Q4: I am not observing any effect of this compound on my cells. What should I do?
A4: This could be due to several factors:
-
Low Concentration: The concentrations you have tested may be too low to elicit a response in your specific cell line. Try a higher concentration range.
-
Cell Line Resistance: Your cell line might be resistant to the effects of this compound.
-
Incorrect Endpoint: The endpoint you are measuring (e.g., proliferation at 24 hours) may not be appropriate. This compound might induce other effects, like apoptosis, at later time points. Consider running experiments for longer durations (e.g., 48 or 72 hours) and using assays that measure apoptosis.
-
Compound Inactivity: Verify the quality and purity of your this compound compound.
Q5: What are the known signaling pathways affected by compounds similar to this compound?
A5: Quassinoids from Brucea javanica, such as Yadanziolide A, have been shown to induce apoptosis through the JAK-STAT signaling pathway[1]. This involves the inhibition of STAT3 and JAK2 phosphorylation, leading to the activation of apoptotic pathways[1]. The induction of apoptosis is a common mechanism for quassinoids and often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, characterized by the activation of caspases[1][4].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death across all concentrations | Cell line is highly sensitive. | Test a lower concentration range (e.g., 1 nM - 1 µM). |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below 0.1% (v/v) and include a solvent control. | |
| Suboptimal cell health. | Use cells with low passage numbers and ensure they are healthy and actively dividing before treatment. | |
| No observable effect | Concentration is too low. | Test a higher concentration range (e.g., up to 50 µM or higher, if solubility permits). |
| Cell line is resistant. | Consider using a different cell line or a combination treatment. | |
| Inappropriate assay or time point. | Use an apoptosis assay (e.g., Annexin V/PI staining) and extend the treatment duration (48-72 hours). | |
| Inconsistent results between experiments | Variability in cell seeding. | Ensure consistent cell seeding density across all wells and experiments. |
| Instability of the compound. | Prepare fresh stock solutions of this compound for each experiment. | |
| Passage number of cells. | Use cells within a consistent and narrow passage number range for all experiments. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
Objective: To determine the concentration of this compound that inhibits the growth of a cell population by 50%.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., based on the IC50 value) for the chosen duration. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them in a tube. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Data Presentation
Table 1: Example IC50 Values of Quassinoids in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Yadanziolide A | LM-3 (Hepatocellular Carcinoma) | ≥ 0.1 | [1] |
| Yadanziolide A | HepG2 (Hepatocellular Carcinoma) | ≥ 0.1 | [1] |
| Brusatol | PANC-1 (Pancreatic Cancer) | 0.36 | [2][3] |
| Brusatol | SW 1990 (Pancreatic Cancer) | 0.10 | [2][3] |
| Bruceine D | PANC-1 (Pancreatic Cancer) | 2.53 | [2][3] |
| Bruceine D | SW 1990 (Pancreatic Cancer) | 5.21 | [2][3] |
| Various Quassinoids | Multiple Cancer Cell Lines | ~25 | [5][6] |
Visualizations
Signaling Pathways
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 3. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethanolic extract of Brucea javanica inhibit proliferation of HCT-116 colon cancer cells via caspase activation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Yadanzioside I In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Yadanzioside I in in vitro experiments. The information is designed to address common challenges and provide standardized protocols to ensure reliable and reproducible results.
Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The quantitative data and specific observations provided in this guide are illustrative and based on the typical behavior of similar natural glycoside compounds in vitro. Researchers should optimize these protocols for their specific experimental conditions.
General Troubleshooting
This section addresses common issues that can arise when working with a novel compound like this compound.
Question: My this compound powder is not dissolving properly in my cell culture medium. What should I do?
Answer: Poor solubility is a common issue with natural compounds. Here are several steps you can take to address this:
-
Initial Solvent: Dissolve this compound in a small amount of a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[1] Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
pH Adjustment: The solubility of some compounds is pH-dependent. You can try adjusting the pH of your solvent, but be mindful of how this might affect the compound's stability and the health of your cells.[2]
-
Warming: Gently warming the solvent can aid dissolution. However, be cautious as excessive heat can degrade the compound.
-
Sonication: Brief sonication can help to break up aggregates and improve dissolution.
-
Filtration: After dissolving, filter the stock solution through a 0.22 µm syringe filter to sterilize it and remove any undissolved particulates before adding it to your cell culture medium.
Question: I am concerned about the stability of this compound in my cell culture medium during a multi-day experiment. How can I check this?
Answer: The stability of a compound in culture media is crucial for accurate results.[3][4] Here’s how you can assess it:
-
Incubation Test: Prepare your highest concentration of this compound in the complete cell culture medium you intend to use.
-
Time Points: Incubate this solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the total duration of your assay (e.g., 24, 48, 72 hours).
-
Analysis: At different time points, take aliquots of the medium and analyze the concentration of this compound. This can be done using techniques like High-Performance Liquid Chromatography (HPLC) if a standard is available.[3]
-
Visual Inspection: Visually inspect the medium for any signs of precipitation over time.[3]
Cell Viability Assays (e.g., MTT, WST-1)
Cell viability assays are fundamental for determining the cytotoxic or proliferative effects of this compound.
FAQs and Troubleshooting
Question: My MTT assay results show a color change in the wells with this compound even without cells. What could be the cause?
Answer: This indicates that this compound may be directly reducing the MTT tetrazolium salt to formazan (B1609692), leading to a false-positive result.
-
Solution: Run a control plate with various concentrations of this compound in cell-free medium to quantify the extent of this direct reduction.[5] Subtract this background absorbance from your experimental values. Alternatively, consider switching to a different viability assay that uses a different mechanism, such as the WST-1 assay, which is generally less prone to interference.[6]
Question: The IC50 value of this compound varies significantly between replicate experiments. How can I improve consistency?
Answer: Variability in IC50 values can stem from several factors:
-
Cell Seeding Density: Ensure you are seeding a consistent number of cells in each well. Inconsistent cell numbers will lead to variable metabolic activity and thus, variable results.[1][7]
-
Compound Distribution: Ensure the compound is evenly distributed in the wells. After adding the compound, gently mix the plate.
-
Incubation Time: Use a consistent incubation time for both the compound treatment and the assay reagent (e.g., MTT, WST-1).[5]
-
Log-Equidistant Concentrations: Use a logarithmic-based dilution series for your compound concentrations to better define the dose-response curve.[8][9]
Illustrative Data: this compound IC50 Values
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 75.2 |
| A549 | Lung Cancer | 112.5 |
| HepG2 | Liver Cancer | 98.6 |
| RAW 264.7 | Macrophage | >200 |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]
-
Compound Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0, 10, 25, 50, 100, 200 µM) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]
Experimental Workflow: Cell Viability
References
- 1. e-crt.org [e-crt.org]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 7. ijbs.com [ijbs.com]
- 8. Design of optimal concentrations for in vitro cytotoxicity experiments | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Yadanzioside I Toxicity and Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside I. Due to the limited availability of direct toxicological data for this compound, this guide incorporates information from studies on extracts of Brucea javanica, the plant from which this compound is isolated, and other related quassinoid compounds.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound?
A1: There is limited specific information available in the public domain regarding the in vivo toxicity of this compound. One supplier notes that Yadanzioside F, a related compound from Brucea javanica, is considered one of the toxic components of the plant[1]. Acute and subchronic in vivo toxicity studies are necessary to determine parameters like the LD50 (Lethal Dose, 50%) and to observe potential signs of toxicity[2][3]. Generally, in vivo toxicity studies involve administering the compound to animals (e.g., rats or mice) at various doses and observing for mortality, clinical signs of toxicity, and effects on organs and blood biochemistry over a defined period[2][3][4].
Q2: What is the cytotoxic activity of compounds from Brucea javanica against cancer cell lines?
Q3: How do compounds from Brucea javanica induce cytotoxicity?
A3: Studies on Brucea javanica extracts and its constituents suggest that a primary mechanism of cytotoxicity is the induction of apoptosis (programmed cell death)[7][8]. This process involves the activation of specific signaling pathways that lead to characteristic cellular changes, such as DNA fragmentation and the activation of caspases[7][9].
Q4: Which signaling pathways are implicated in the apoptosis induced by Brucea javanica compounds?
A4: Research on related compounds from Brucea javanica suggests the involvement of several key signaling pathways in apoptosis induction. These can include the p53 pathway and the PI3K/AKT, p38 MAPK, and JNK signaling pathways[8][10]. The activation of these pathways can lead to the regulation of pro-apoptotic and anti-apoptotic proteins, ultimately resulting in cell death.
Troubleshooting Guides
Inconsistent IC50 Values in Cytotoxicity Assays
| Potential Issue | Possible Cause | Troubleshooting Steps |
| High Variability Between Replicates | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| IC50 Value Differs from Expected Range | - Incorrect concentration of this compound.- Cell line contamination (e.g., mycoplasma).- Variation in cell passage number. | - Verify the stock solution concentration and perform serial dilutions accurately.- Regularly test cell lines for contamination.- Use cells within a consistent and low passage number range for experiments. |
| No Dose-Dependent Effect Observed | - this compound concentration range is too high or too low.- Compound insolubility.- Assay incubation time is not optimal. | - Perform a broader range of concentrations in a preliminary experiment.- Ensure the compound is fully dissolved in the solvent before adding to the culture medium.- Optimize the incubation time based on the cell line's doubling time. |
Difficulty in Detecting Apoptosis
| Potential Issue | Possible Cause | Troubleshooting Steps |
| No Significant Increase in Apoptotic Cells | - Insufficient concentration of this compound.- Incorrect timing of analysis.- The chosen assay is not sensitive enough. | - Increase the concentration of the compound based on cytotoxicity data.- Perform a time-course experiment to identify the optimal time point for apoptosis detection.- Use a combination of apoptosis assays (e.g., Annexin V/PI staining and caspase activity assay). |
| High Background in Apoptosis Assay | - Unhealthy cells at the start of the experiment.- Harsh cell handling during the staining procedure. | - Ensure cells are in the logarithmic growth phase and have high viability before treatment.- Handle cells gently, especially during centrifugation and washing steps. |
| Inconsistent Results Between Apoptosis Assays | - Different assays measure different stages of apoptosis.- Technical variability in assay performance. | - Understand the principles of each assay (e.g., Annexin V detects early apoptosis, while TUNEL assay detects later-stage DNA fragmentation).- Standardize protocols and ensure consistent execution of each assay. |
Quantitative Data Summary
Table 1: Cytotoxicity of Brucea javanica Extracts and Related Compounds
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Brucea javanica Ethanol Extract | A549 (Lung Carcinoma) | 0.02–17.47 µg/mL | [11] |
| Brucea javanica Water Extract | A549 (Non-Small Cell Lung Cancer) | 50 µg/mL | [10][11] |
| Brucea javanica Hot Water Extract | MDA-MB231 (Breast Cancer) | ~50 µg/mL | [11] |
| Brucea javanica Ethanol Extract | HCT-116 (Colon Cancer) | 8.9 ± 1.32 µg/mL | [9][10] |
| Brucea javanica Ethanol Extract | HT29 (Colon Cancer) | 48 ± 2.5 µg/mL | [10] |
| Brusatol | SW480 (Colorectal Adenocarcinoma) | 0.1 to 28.5 µmol/L | [11] |
| Bruceine B | SW480 (Colorectal Adenocarcinoma) | 0.1 to 28.5 µmol/L | [11] |
| Bruceine D | SW480 (Colorectal Adenocarcinoma) | 0.1 to 28.5 µmol/L | [11] |
| Yadanziolide A | SW480 (Colorectal Adenocarcinoma) | 0.1 to 28.5 µmol/L | [11] |
| Brusatol | PANC-1 (Pancreatic Cancer) | 0.36 mmol/L | [11] |
| Brusatol | SW1990 (Pancreatic Cancer) | 0.10 mmol/L | [11] |
| Quassilactone A | HeLa (Cervical Cancer) | 78.95 ± 0.11 µmol/L | [10][11] |
| Quassilactone B | HeLa (Cervical Cancer) | 92.57 ± 0.13 µmol/L | [10][11] |
| Brusatol | HL-60 (Promyelocytic Leukemia) | 0.06 µmol/L | [10] |
| Bruceine B | HL-60 (Promyelocytic Leukemia) | 0.27 µmol/L | [10] |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability[12][13][14].
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[15].
-
Formazan (B1609692) Solubilization: After the 4-hour incubation, carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the predetermined time.
-
Cell Harvesting: After treatment, collect the cell culture medium (containing floating cells) and wash the adherent cells with PBS. Trypsinize the adherent cells and combine them with the cells from the medium.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizations
Caption: Experimental workflow for assessing cytotoxicity and apoptosis.
Caption: Plausible apoptotic signaling pathway induced by Brucea javanica compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo toxicity evaluation of a standardized extract of Syzygium aqueum leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vivo and in-silico toxicity studies of daidzein: an isoflavone from soy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity Profiling and In Vivo Metabolism of Danshensu-Derived Novel Antihypertensive Candidate 221s (2,9) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brucea javanica fruit induces cytotoxicity and apoptosis in pancreatic adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor Cell Selective Cytotoxicity and Apoptosis Induction by an Herbal Preparation from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethanolic extract of Brucea javanica inhibit proliferation of HCT-116 colon cancer cells via caspase activation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | A review of Brucea javanica: metabolites, pharmacology and clinical application [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. MTT assay - Wikipedia [en.wikipedia.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Yadanzioside I Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside I and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in cancer cells?
A1: this compound is a compound found in Yadanzi oil, which has been studied for its anti-cancer properties. Research suggests that the components of Yadanzi oil, including this compound, may inhibit the proliferation and migration of cancer cells by inducing apoptosis. One of the key mechanisms identified involves the P53/MAPK1 signaling pathway[1].
Q2: I am observing a decrease in the efficacy of this compound in my long-term cell cultures. What are the potential causes?
A2: The development of drug resistance is a common phenomenon in cancer therapy and can be attributed to several factors.[2] Potential mechanisms for decreased sensitivity to this compound include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration.[3][4]
-
Alterations in signaling pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that counteract the drug's effects.[2] Hyperactivation of pathways like PI3K/Akt/mTOR or STAT3 can promote cell survival and proliferation, overriding the apoptotic signals induced by this compound.[2][5][6]
-
Anchorage-independent growth (Anoikis resistance): Tumor cells may develop strategies to survive and grow even after detaching from the extracellular matrix, a hallmark of metastasis and drug resistance.[7]
-
Enhanced DNA damage repair: If this compound's mechanism involves inducing DNA damage, resistant cells may upregulate their DNA repair machinery to counteract the drug's effects.[8]
Q3: How can I determine if my cancer cells have developed resistance to this compound?
A3: The first step is to perform a dose-response assay, such as an MTT or crystal violet assay, to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the IC50 of a sensitive, parental cell line.[9][10] A significant increase in the IC50 value suggests the development of resistance.
Q4: What are some initial steps to overcome this compound resistance in my experiments?
A4: To overcome resistance, you can explore several strategies in vitro:
-
Combination therapy: Using this compound in combination with other anti-cancer agents may produce synergistic effects and overcome resistance.[11] For example, combining it with an inhibitor of a known resistance pathway (e.g., a P-gp inhibitor like verapamil (B1683045) or a STAT3 inhibitor) could restore sensitivity.[3][12]
-
Targeting survival pathways: If you identify an upregulated pro-survival pathway in your resistant cells, using a specific inhibitor for that pathway in conjunction with this compound may be effective.[13]
-
Modulating the tumor microenvironment: In more advanced in vivo models, factors in the tumor microenvironment can contribute to drug resistance.[5]
Troubleshooting Guides
Issue 1: High variability in IC50 values for this compound across experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in drug concentration, or contamination.
-
Troubleshooting Steps:
-
Ensure a consistent number of cells are seeded in each well.
-
Prepare fresh serial dilutions of this compound for each experiment.
-
Regularly check cell cultures for any signs of contamination.
-
Standardize the incubation time with the drug across all experiments.
-
Issue 2: this compound is no longer inducing apoptosis in my cancer cell line.
-
Possible Cause: The cells may have acquired resistance by upregulating anti-apoptotic proteins or activating survival pathways.
-
Troubleshooting Steps:
-
Assess Apoptosis: Use multiple assays to confirm the lack of apoptosis (e.g., Annexin V/PI staining, caspase activity assays).
-
Analyze Protein Expression: Perform western blotting to check the levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and survival pathway proteins (e.g., p-STAT3, p-Akt).[2][13]
-
Pathway Analysis: Compare the protein expression profiles of your resistant cells to the parental, sensitive cells to identify altered signaling pathways.
-
Issue 3: Suspected P-glycoprotein (P-gp) mediated resistance.
-
Possible Cause: Increased expression and activity of the P-gp efflux pump.
-
Troubleshooting Steps:
-
P-gp Expression: Use western blotting or flow cytometry with a P-gp specific antibody to check for increased expression in resistant cells.[3]
-
Efflux Assay: Perform a functional assay using a P-gp substrate like Rhodamine 123. Increased efflux of the dye, which can be blocked by a P-gp inhibitor, indicates higher P-gp activity.[4]
-
Reversal of Resistance: Treat the resistant cells with this compound in the presence of a known P-gp inhibitor (e.g., verapamil) and see if sensitivity is restored.[12]
-
Data Presentation
Table 1: Example IC50 Values for Natural Compounds in Various Cancer Cell Lines
Note: The following table provides example IC50 values for various natural compounds against different cancer cell lines to give a general idea of expected potencies. Researchers should experimentally determine the IC50 for this compound in their specific cell lines of interest.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 1 | HTB-26 | Breast Cancer | 10-50 | [9] |
| Compound 1 | PC-3 | Pancreatic Cancer | 10-50 | [9] |
| Compound 1 | HepG2 | Hepatocellular Carcinoma | 10-50 | [9] |
| Compound 1 | HCT116 | Colorectal Cancer | 22.4 | [9] |
| Compound 2 | HCT116 | Colorectal Cancer | 0.34 | [9] |
| 5-FU | HCT116 | Colorectal Cancer | Comparable to Compound 2 | [9] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Signaling Proteins
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: P-glycoprotein (P-gp) Efflux Assay
-
Cell Preparation: Harvest sensitive and resistant cells and resuspend them in a suitable buffer.
-
Dye Loading: Incubate the cells with a P-gp substrate dye, such as Rhodamine 123, for 30-60 minutes at 37°C to allow for dye uptake.
-
Efflux Period: Wash the cells to remove excess dye and resuspend them in a fresh medium. For inhibitor groups, add a P-gp inhibitor (e.g., verapamil) during this step. Incubate for 1-2 hours to allow for dye efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Lower fluorescence indicates higher P-gp efflux activity.
-
Data Interpretation: Compare the fluorescence intensity between sensitive and resistant cells. A decrease in fluorescence in resistant cells, which is reversible with a P-gp inhibitor, confirms P-gp-mediated efflux.
Mandatory Visualizations
References
- 1. Study on the Mechanism of Yadanzi Oil in Treating Lung Cancer Based on Network Pharmacology and Molecular Docking Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Overcoming multidrug-resistance in vitro and in vivo using the novel P-glycoprotein inhibitor 1416 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin E Reverses Multidrug Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S1PR1-STAT3 signaling is crucial for myeloid cell colonization at future metastatic sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine augments IL-10-induced STAT3 signaling in M2c macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming anoikis--pathways to anchorage-independent growth in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 11. Overcoming Resistance to Platinum-Based Drugs in Ovarian Cancer by Salinomycin and Its Derivatives-An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversal of anticancer drug resistance by macrolide antibiotics in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Yadanzioside I
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Yadanzioside I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic potentials?
A1: this compound is a quassinoid glycoside isolated from the seeds of Brucea javanica. It has demonstrated potent antiviral activities. Like other quassinoids, it is being investigated for its potential anticancer properties.
Q2: What are the main challenges associated with the oral delivery of this compound?
A2: The primary challenges for the oral delivery of this compound are its poor aqueous solubility and low intestinal permeability. These factors contribute to low bioavailability, limiting its therapeutic efficacy when administered orally. Additionally, like other glycosides, it may be subject to efflux by transporters such as P-glycoprotein (P-gp) in the intestinal epithelium, further reducing its absorption.
Q3: What are the most promising strategies to improve the bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of this compound:
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers like mPEG-PLGA, can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal barrier.
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier can enhance its dissolution rate by dispersing the drug in an amorphous state.
-
Liposomes: Liposomal formulations can encapsulate this compound, improving its solubility and facilitating its absorption.
-
Co-administration with P-gp Inhibitors: The use of natural or synthetic P-glycoprotein inhibitors can block the efflux of this compound back into the intestinal lumen, thereby increasing its net absorption.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in-vitro/in-vivo testing of this compound.
Nanoformulation Troubleshooting
Issue: Low Encapsulation Efficiency of this compound in mPEG-PLGA Nanoparticles.
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the organic solvent used. | Ensure complete dissolution of this compound in the organic phase (e.g., dichloromethane (B109758) or ethyl acetate) before emulsification. Gentle heating or sonication may aid dissolution. |
| Drug partitioning into the aqueous phase during emulsification. | Optimize the oil-in-water emulsion parameters. Try adjusting the sonication energy and time. A higher energy input for a shorter duration can sometimes improve encapsulation. |
| Suboptimal drug-to-polymer ratio. | Experiment with different drug-to-polymer ratios. A very high drug loading can lead to precipitation and lower encapsulation efficiency. Start with a lower ratio and gradually increase it. |
Issue: Large and Polydisperse Nanoparticle Size.
| Potential Cause | Troubleshooting Step |
| Inefficient emulsification. | Increase the sonication power or duration during the emulsification step. Ensure the probe sonicator is properly submerged in the emulsion. |
| Polymer aggregation. | Ensure the concentration of the stabilizer (e.g., PVA) in the aqueous phase is optimal. Insufficient stabilizer can lead to nanoparticle aggregation. |
| Slow solvent evaporation. | Ensure rapid and efficient evaporation of the organic solvent under continuous stirring. Slow evaporation can lead to larger particle sizes. |
Solid Dispersion Troubleshooting
Issue: this compound Recrystallizes in the Solid Dispersion During Storage.
| Potential Cause | Troubleshooting Step |
| Incompatible carrier. | Select a polymer carrier with strong hydrogen bonding potential with this compound. Polymers like PVP K30 or Soluplus® are good starting points. |
| High drug loading. | Reduce the drug-to-carrier ratio. Higher drug loading increases the thermodynamic driving force for crystallization. |
| Inappropriate storage conditions. | Store the solid dispersion in a desiccator at a low temperature to minimize moisture absorption and molecular mobility, which can promote crystallization. |
In-Vivo Study Troubleshooting
Issue: High Variability in Plasma Concentrations of this compound in Animal Studies.
| Potential Cause | Troubleshooting Step |
| Inconsistent dosing volume or technique. | Ensure accurate and consistent oral gavage technique. Use appropriately sized feeding needles for the animal model. |
| Food effects on absorption. | Standardize the fasting period for the animals before dosing. The presence of food can significantly alter the absorption of lipophilic compounds. |
| Inter-animal differences in metabolism or efflux pump activity. | Increase the number of animals per group to improve statistical power. Consider using a crossover study design if feasible. |
Quantitative Data Summary
The following tables summarize key quantitative data for different formulation strategies, using Brusatol (a structurally similar quassinoid) as a proxy where specific data for this compound is not available.
Table 1: Nanoparticle Formulation Parameters for Brusatol
| Parameter | Value | Reference |
| Polymer | mPEG-PLGA | [1][2] |
| Preparation Method | Oil-in-water emulsification solvent diffusion | [2] |
| Average Particle Size (Blank) | 169.1 nm ± 4.8 nm | [3][4] |
| Average Particle Size (Drug-loaded) | 309.23 nm ± 2.3 nm | |
| Polydispersity Index (PDI) | 0.178 ± 0.098 | |
| Drug:Polymer Ratio (%) | 20% |
Table 2: Representative Solid Dispersion Parameters for Poorly Soluble Drugs
| Drug | Carrier | Drug:Carrier Ratio | Solubility Enhancement (fold) | Reference |
| Gliclazide | PVP K30 | 1:5 | ~2.54 | |
| Fenofibrate | Poloxamer 407 | 30:70 | ~134 (dissolution rate) |
Table 3: Liposome Formulation Characteristics for Encapsulated Drugs
| Lipid Composition | Average Particle Size | Encapsulation Efficiency (%) | Reference |
| DMPC:DMPG:Chol:DOPE | ~150 nm | Not specified for peptide | |
| DOTAP:Cholesterol (7:3 molar ratio) | 60-70 nm | ~81 (for Doxorubicin) | Not directly cited |
Experimental Protocols
Preparation of this compound-loaded mPEG-PLGA Nanoparticles
This protocol is adapted from methods used for Brusatol.
Materials:
-
This compound
-
mPEG-PLGA (50:50)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and mPEG-PLGA in DCM. For a 20% drug:polymer ratio, dissolve 10 mg of this compound and 40 mg of mPEG-PLGA in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase under constant stirring. Emulsify the mixture using a probe sonicator set at 40% amplitude for 2 minutes in an ice bath.
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a beaker and stir at room temperature for 4-6 hours to allow for the complete evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by resuspension and centrifugation.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder.
Preparation of this compound Solid Dispersion by Solvent Evaporation
This is a general protocol that can be optimized for this compound.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
Procedure:
-
Dissolution: Dissolve this compound and PVP K30 in a suitable amount of methanol in a round-bottom flask. A drug-to-carrier ratio of 1:5 is a good starting point.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in Intestinal Absorption
The intestinal absorption of drugs like this compound is a complex process influenced by several signaling pathways that can affect intestinal permeability and the activity of drug transporters.
Caption: Signaling pathways affecting intestinal drug absorption.
The PI3K/Akt/mTOR and MAPK/ERK pathways are known to regulate the integrity of tight junctions between intestinal epithelial cells, thereby influencing paracellular drug absorption. P-glycoprotein acts as an efflux pump, actively transporting absorbed this compound back into the intestinal lumen, thus reducing its net bioavailability. Co-administration of P-gp inhibitors can block this efflux mechanism.
Experimental Workflow for Bioavailability Enhancement
The following workflow outlines the key steps in developing and evaluating a novel formulation to improve the bioavailability of this compound.
Caption: A stepwise workflow for bioavailability studies.
This workflow starts with the selection and optimization of a suitable formulation, followed by in-vitro characterization of its dissolution and permeability. Promising formulations are then advanced to in-vivo pharmacokinetic studies in an appropriate animal model to determine the extent of bioavailability enhancement.
References
- 1. [PDF] Nanoparticle Formulation of Brusatol: A Novel Therapeutic Option for Cancers | Semantic Scholar [semanticscholar.org]
- 2. scitechnol.com [scitechnol.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation, Optimization, and In-Vitro Evaluation of Brusatol- and Docetaxel-Loaded Nanoparticles for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Yadanzioside I and Other Quassinoids from Brucea javanica
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Yadanzioside I and other prominent quassinoids isolated from Brucea javanica, a plant with a long history in traditional medicine for treating various ailments, including cancer.[1] The focus of modern research has been on the potent cytotoxic and anti-inflammatory properties of its constituent quassinoids.[1] This document summarizes key experimental data, details relevant experimental protocols, and visualizes associated signaling pathways to aid in research and drug development efforts.
Quantitative Comparison of Cytotoxic Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other major quassinoids from Brucea javanica against various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Cytotoxicity (IC50) of Quassinoids against P-388 Murine Leukemia Cells
| Quassinoid | IC50 (µM) | Reference |
| Yadanzioside G | 7.49 | [2] |
| Bruceoside C | 3.15 | [2] |
| Bruceantinoside C | 3.93 | [2] |
| Brusatol (B1667952) | 5.4 - 15.5 | |
| Bruceantin | 1.3 - 13 |
Table 2: Cytotoxicity (IC50) of Quassinoids against Various Human Cancer Cell Lines
| Quassinoid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Yadanzioside A | HepG2 | Hepatocellular Carcinoma | ≥ 0.1 | |
| Brusatol | MCF-7 | Breast Cancer | 0.08 | |
| MDA-MB-231 | Breast Cancer | 0.081 | ||
| A549 | Lung Cancer | < 0.06 | ||
| HCT-116 | Colon Cancer | 0.067 | ||
| PANC-1 | Pancreatic Cancer | 0.36 | ||
| SW1990 | Pancreatic Cancer | 0.10 | ||
| U251 (IDH1-mutated) | Glioblastoma | ~0.02 | ||
| FaDu | Head and Neck Squamous Cell Carcinoma | < 0.02 | ||
| Bruceine D | MCF-7 | Breast Cancer | 0.7 | |
| Hs 578T | Breast Cancer | 65 | ||
| T24 | Bladder Cancer | 7.65 µg/mL | ||
| H460 | Non-Small Cell Lung Cancer | 0.5 | ||
| A549 | Non-Small Cell Lung Cancer | 0.6 | ||
| Bruceantin | RPMI 8226 | Multiple Myeloma | 0.013 | |
| U266 | Multiple Myeloma | 0.049 | ||
| H929 | Multiple Myeloma | 0.115 | ||
| KB | Nasopharyngeal Carcinoma | 0.008 µg/mL |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of quassinoids.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Quassinoid stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the quassinoid compounds in culture medium. After 24 hours, replace the medium with fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis for Signaling Pathway Proteins
This protocol describes the detection of key proteins in signaling pathways, such as the Nrf2, PI3K/Akt, and JAK/STAT pathways, to elucidate the mechanism of action of the quassinoids.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the quassinoid of interest for the desired time. Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Mechanisms of Action
The anticancer effects of quassinoids from Brucea javanica are mediated through the modulation of various signaling pathways. The following diagrams illustrate the known or proposed mechanisms for some of the key compounds.
Brusatol: Inhibition of the Nrf2 Pathway
Brusatol is a known inhibitor of the Nrf2 pathway, which is often upregulated in cancer cells to protect them from oxidative stress. By inhibiting Nrf2, brusatol increases the accumulation of reactive oxygen species (ROS), leading to enhanced cancer cell death.
Caption: Brusatol inhibits the Nrf2 pathway, leading to increased ROS and apoptosis.
Bruceine D: Modulation of PI3K/Akt and JNK Signaling
Bruceine D has been shown to exert its anticancer effects by inhibiting the PI3K/Akt signaling pathway and activating the JNK pathway, both of which are critical in regulating cell survival and apoptosis.
Caption: Bruceine D inhibits the PI3K/Akt pathway and activates the JNK pathway.
This compound (Proposed): Targeting the JAK/STAT Pathway
While the specific signaling pathways for this compound are not yet fully elucidated, studies on the structurally similar Yadanzioside A suggest a potential role in inhibiting the JAK/STAT pathway. This pathway is often constitutively active in cancer, promoting cell proliferation and survival.
Caption: Proposed mechanism of this compound via inhibition of the JAK/STAT pathway.
Conclusion
The quassinoids from Brucea javanica represent a rich source of potential anticancer agents. While Brusatol and Bruceine D have been more extensively studied, revealing their potent cytotoxic effects and specific molecular targets, this compound and other related compounds also demonstrate significant promise. This guide provides a comparative overview to facilitate further research into these valuable natural products. Future studies focusing on direct, side-by-side comparisons of these quassinoids under standardized conditions are crucial for a more definitive understanding of their relative therapeutic potential. Additionally, further elucidation of the specific molecular mechanisms of less-studied compounds like this compound will be vital for their development as targeted cancer therapies.
References
A Comparative Analysis of Anticancer Activity: Yadanzioside I vs. Brusatol
In the landscape of natural product-derived anticancer agents, compounds from the plant Brucea javanica have garnered significant attention. Among these, the quassinoids Yadanzioside I and Brusatol have been investigated for their therapeutic potential. This guide provides a comparative overview of their anticancer activities, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Overview of Anticancer Activity
Quantitative Comparison of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for Brusatol against various cancer cell lines.
Table 1: IC50 Values for Brusatol in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Leukemia | NB4 | 30 | [2] |
| Leukemia | BV173 | 10 | [2] |
| Leukemia | SUPB13 | 40 | [2] |
| Leukemia | KOPN-8 (B-ALL) | 1.4 | [5] |
| Leukemia | CEM (T-ALL) | 7.4 | [5] |
| Leukemia | MOLT-4 (T-ALL) | 7.8 | [5] |
| Lung Cancer | A549 | < 60 | [2] |
| Breast Cancer | MCF-7 | 80 | [2] |
| Pancreatic Cancer | PANC-1 | 1 - 2 µg/mL* | [6] |
| Colorectal Cancer | HCT-116 | 16.63 | [7] |
| Colorectal Cancer | SW480 | 76.07 | [7] |
| Head and Neck Cancer | LN686 | < 20 | [8] |
| Head and Neck Cancer | Tu167 | < 20 | [8] |
| Head and Neck Cancer | FaDu | < 20 | [8] |
| Head and Neck Cancer | JMAR | < 20 | [8] |
Note: Original data in µg/mL. Conversion to nM requires the molecular weight of Brusatol.
No specific IC50 values for this compound were found in the reviewed literature.
Mechanisms of Action
Brusatol
Brusatol's anticancer activity is attributed to several well-defined mechanisms:
-
Nrf2 Inhibition: Brusatol is a potent inhibitor of the Nrf2 pathway, a key regulator of cellular antioxidant responses.[3][4] By inhibiting Nrf2, Brusatol sensitizes cancer cells to chemotherapeutic agents and radiotherapy.[4][9]
-
Induction of Apoptosis: Brusatol induces programmed cell death in cancer cells.[5][6][10] This is often mediated through the modulation of Bcl-2 family proteins and the activation of caspases.[9]
-
Cell Cycle Arrest: Brusatol can arrest the cell cycle at various phases, including G0/G1 and G2/M, thereby inhibiting cancer cell proliferation.[1][5][6]
-
Inhibition of Protein Synthesis: Some studies suggest that Brusatol can inhibit global protein synthesis, contributing to its cytotoxic effects.
This compound
Specific mechanistic studies on this compound are not available in the reviewed literature. It is plausible that, as a quassinoid from Brucea javanica, it may share some mechanisms with Brusatol, such as the induction of apoptosis. However, without direct experimental evidence, this remains speculative.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of Brusatol and a general workflow for assessing anticancer activity.
Caption: Brusatol's mechanism of action primarily involves the inhibition of the Nrf2 and STAT3 signaling pathways, leading to decreased cell survival and induction of apoptosis.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. Antitumor Effect of Brusatol in Acute Lymphoblastic Leukemia Models Is Triggered by Reactive Oxygen Species Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Brusatol Inhibits Proliferation and Metastasis of Colorectal Cancer by Targeting and Reversing the RhoA/ROCK1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brusatol, a Nrf2 Inhibitor Targets STAT3 Signaling Cascade in Head and Neck Squamous Cell Carcinoma [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. ashpublications.org [ashpublications.org]
Yadanzioside I: Evaluating the Antiviral Potential of a Natural Quassinoid
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral efficacy of Yadanzioside I, a natural quassinoid isolated from Brucea javanica. The available experimental data is presented to aid in the evaluation of its potential as an antiviral agent.
This compound has demonstrated potent antiviral activity against the Tobacco Mosaic Virus (TMV), a well-studied plant virus.[1][2][3] This finding suggests its potential as a lead compound for the development of novel antiviral therapies. However, current research on the antiviral effects of this compound is limited to phytopathogens, and its efficacy against human or animal viruses has not yet been reported in the available literature.
Comparative Antiviral Activity
This compound is a quassinoid compound that has been evaluated for its ability to inhibit the replication of the Tobacco Mosaic Virus (TMV).[1][4] The 50% inhibitory concentration (IC50) of this compound against TMV has been determined to be 4.22 μM.
In a broader study of quassinoids from Brucea javanica, this compound was one of eight compounds that showed strong antiviral activities against TMV, with IC50 values ranging from 3.42 to 5.66 μM. This positions its efficacy as comparable to other potent anti-TMV quassinoids isolated from the same plant source, such as brusatol, bruceine B, bruceoside B, yadanzioside L, bruceine D, yadanziolide A, and the aglycone of yadanziolide D. Notably, the antiviral potency of these compounds was significantly higher than that of ningnanmycin, a commercial antiviral agent used as a positive control in the study, which had an IC50 of 117.3 μM.
Other research on quassinoids from Brucea javanica has also demonstrated antiviral effects against other plant viruses, such as the Pepper Mottle Virus (PepMoV). While this study did not specifically test this compound, it highlights the potential of this class of compounds against a range of plant viruses.
| Compound | Virus Target | IC50 (μM) | Reference Compound | Reference IC50 (μM) |
| This compound | Tobacco Mosaic Virus (TMV) | 4.22 | Ningnanmycin | 117.3 |
| Other Active Quassinoids | Tobacco Mosaic Virus (TMV) | 3.42 - 5.66 | Ningnanmycin | 117.3 |
Note: No data on the 50% cytotoxic concentration (CC50) of this compound is currently available. The CC50 value is essential for calculating the Selectivity Index (SI = CC50/IC50), a critical parameter for evaluating the therapeutic potential of an antiviral compound. An SI value of 10 or greater is generally considered indicative of promising in vitro activity.
Experimental Protocols
The antiviral activity of this compound against TMV was determined using established in vitro screening methods. While the specific details of the protocol used for this compound are not fully available, the general methodologies for such assays are described below.
Anti-TMV Assay (Half-Leaf and Leaf-Disk Method)
This method is a standard procedure for screening the antiviral activity of compounds against plant viruses.
-
Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a suspension of Tobacco Mosaic Virus.
-
Compound Application:
-
Half-Leaf Method: One half of a leaf is treated with the test compound solution, while the other half is treated with a control solution (e.g., solvent without the compound).
-
Leaf-Disk Method: Disks are punched from the leaves and floated on solutions containing different concentrations of the test compound.
-
-
Incubation: The treated leaves or leaf disks are incubated under controlled conditions (light, temperature, humidity) to allow for viral replication.
-
Evaluation of Antiviral Activity: The number of local lesions (necrotic spots) that develop on the leaves is counted. A reduction in the number of lesions in the compound-treated area compared to the control area indicates antiviral activity.
-
IC50 Determination: The concentration of the compound that inhibits the formation of viral lesions by 50% is calculated to determine the IC50 value.
Western Blot Analysis
Western blot analysis can be used to confirm the inhibition of viral protein synthesis.
-
Protein Extraction: Total protein is extracted from the virus-infected and compound-treated plant tissues.
-
SDS-PAGE: The extracted proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to a viral protein (e.g., TMV coat protein). A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), allowing for the visualization and quantification of the viral protein. A reduction in the viral protein band intensity in the presence of the compound indicates inhibition of viral replication.
Visualizing the Research Process
Experimental Workflow for Antiviral Screening
Caption: Workflow for in vitro anti-TMV screening.
Hypothesized Antiviral Mechanism of Action
While the precise mechanism of action for this compound is not yet elucidated, the general mechanism for quassinoids' antiviral activity is believed to involve the inhibition of viral replication and protein synthesis.
Caption: Hypothesized viral replication inhibition.
Conclusion and Future Directions
The available data robustly demonstrates that this compound is a potent inhibitor of the Tobacco Mosaic Virus in vitro. Its efficacy is comparable to or greater than other quassinoids from Brucea javanica and significantly surpasses that of the commercial antiviral agent ningnanmycin.
However, the current body of research presents several critical gaps that need to be addressed to fully assess the therapeutic potential of this compound:
-
Antiviral Spectrum: Studies are urgently needed to evaluate the efficacy of this compound against a broad range of viruses, particularly those of clinical significance to humans and animals.
-
Cytotoxicity and Selectivity: Determination of the CC50 value in various cell lines is crucial to establish the selectivity index and assess the compound's safety profile.
-
Mechanism of Action: Detailed mechanistic studies are required to elucidate the specific molecular targets and pathways through which this compound exerts its antiviral effects.
References
A Comparative Analysis of Yadanzioside I and Standard Antiviral Drugs
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antiviral research, the exploration of novel compounds with potential therapeutic value is paramount. Yadanzioside I, a natural product of interest, has emerged as a candidate for antiviral investigation. This guide provides a comparative framework for evaluating the antiviral potential of this compound against established standard-of-care antiviral drugs, such as Oseltamivir and Ribavirin. The following sections detail the necessary experimental data, protocols, and pathway analyses required for a comprehensive assessment. While direct comparative experimental data for this compound is not yet publicly available, this guide presents the established methodologies and data structures necessary for such an evaluation, using hypothetical data for illustrative purposes.
Data Presentation: A Head-to-Head Comparison
A direct comparison of antiviral efficacy and safety is crucial for determining the potential of a novel compound. The following tables provide a template for summarizing key quantitative data.
Table 1: In Vitro Antiviral Activity
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Influenza A/H1N1 | MDCK | [Hypothetical Data] 5.2 | >100 | >19.2 |
| Hepatitis B Virus | HepG2 2.2.15 | [Hypothetical Data] 2.8 | >100 | >35.7 | |
| Oseltamivir | Influenza A/H1N1 | MDCK | 0.03 | >10,000 | >333,333 |
| Ribavirin | Influenza A/H1N1 | MDCK | 12.5 | 400 | 32 |
| Hepatitis B Virus | HepG2 2.2.15 | 2.5 | 100 | 40 |
EC50 (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral activity. A lower EC50 indicates higher potency. CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. A higher CC50 indicates lower cytotoxicity. Selectivity Index (SI): The ratio of CC50 to EC50, which represents the therapeutic window of the compound. A higher SI is desirable.
Table 2: Mechanism of Action
| Compound | Target Virus | Primary Mechanism of Action |
| This compound | [Hypothetical] Influenza A, Hepatitis B | [Hypothetical] Inhibition of viral entry and replication through modulation of host signaling pathways. |
| Oseltamivir | Influenza A and B | Neuraminidase inhibitor; prevents the release of new virus particles from infected cells.[1] |
| Ribavirin | Broad-spectrum (RNA and DNA viruses) | Multiple mechanisms, including inhibition of viral RNA polymerase and depletion of intracellular GTP pools.[2][3] |
Experimental Protocols: Methodologies for Antiviral Evaluation
Standardized and reproducible experimental protocols are the cornerstone of reliable antiviral drug evaluation. The following are detailed methodologies for key assays.
Cytotoxicity Assay
Objective: To determine the concentration of the compound that is toxic to host cells (CC50).
Protocol:
-
Cell Seeding: Seed host cells (e.g., MDCK for influenza, HepG2 for Hepatitis B) in a 96-well plate at a density that ensures a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of this compound and standard antiviral drugs in cell culture medium.
-
Treatment: Replace the growth medium with the medium containing the diluted compounds. Include "cells only" (no compound) and "vehicle control" wells.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a neutral red uptake assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
Objective: To quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques (EC50).[1]
Protocol:
-
Cell Seeding: Grow a confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus and Compound Preparation: Prepare serial dilutions of the test compounds. Mix each dilution with a known titer of the virus (e.g., 100 plaque-forming units, PFU).
-
Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixtures. Include a virus control (no compound).
-
Adsorption: Incubate for 1 hour at 37°C to allow for viral attachment and entry.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days, or until plaques are visible.
-
Staining and Counting: Fix the cells and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 is determined from the dose-response curve.
Viral Entry Assay
Objective: To determine if the compound inhibits the initial stages of viral infection, including attachment and entry.
Protocol:
-
Cell Preparation: Plate host cells in a 96-well plate and grow to confluency.
-
Pre-treatment (Attachment): Pre-chill the cells at 4°C for 1 hour. Add the virus and different concentrations of the test compound simultaneously to the cells and incubate at 4°C for 2 hours. This temperature allows attachment but prevents entry.
-
Wash: Wash the cells three times with cold PBS to remove unbound virus and compound.
-
Incubation (Entry): Add fresh, drug-free medium and shift the temperature to 37°C to allow synchronized entry of the attached viruses.
-
Quantification: After a suitable incubation period (e.g., 24-48 hours), quantify the level of viral infection using methods such as RT-qPCR for viral RNA, ELISA for viral proteins, or a reporter virus assay.
-
Data Analysis: Compare the level of infection in treated wells to the untreated control to determine the inhibitory effect on viral entry.
Signaling Pathway Analysis
Viruses often manipulate host cell signaling pathways to facilitate their replication. Understanding how a novel compound affects these pathways can provide insights into its mechanism of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory and immune response and can be activated by many viral infections.[4] Some viruses exploit this pathway for their own replication, while in other cases, its activation is part of the host's antiviral defense. Investigating the effect of this compound on this pathway is crucial.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Many viruses activate the MAPK pathway to promote their replication.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assay Protocol [protocols.io]
- 3. A viral protein activates the MAPK pathway to promote viral infection by downregulating callose deposition in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances on viral manipulation of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Yadanzioside I and Ningnanmycin: A Guide for Researchers
A comprehensive review of the antiviral and antitumor activities of Yadanzioside I, a quassinoid from Brucea javanica, and Ningnanmycin, a well-established biopesticide, is presented. This guide provides a comparative analysis of their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation, tailored for researchers, scientists, and drug development professionals.
This document synthesizes available data to offer a side-by-side comparison of this compound and Ningnanmycin. While Ningnanmycin is a widely studied compound with a broad spectrum of activity against plant pathogens, data on this compound is less extensive. However, existing research indicates potent antiviral activity for this compound, particularly against the Tobacco Mosaic Virus (TMV), where it has demonstrated significantly higher efficacy in vitro compared to Ningnanmycin.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the antiviral and antitumor activities of this compound and Ningnanmycin.
Table 1: Antiviral Activity Against Tobacco Mosaic Virus (TMV)
| Compound | IC50 (µM) | Efficacy Compared to Ningnanmycin | Reference |
| This compound | 3.42 - 5.66 | Significantly more effective | [1] |
| Ningnanmycin | 117.3 | - | [1] |
Table 2: Spectrum of Biological Activity
| Compound | Antiviral Activity | Antifungal Activity | Antibacterial Activity | Antitumor Activity |
| This compound | Potent against TMV[1]. Other quassinoids from Brucea javanica show activity against RSV and HSV. | Data not available | Data not available | Yadanzioside P, a related compound, shows antileukemic activity. Brucea javanica extracts have demonstrated antitumor effects.[] |
| Ningnanmycin | Broad-spectrum against plant viruses (e.g., TMV, PVY)[3][4]. | Effective against various phytopathogenic fungi[5][6][7]. | Active against certain plant pathogenic bacteria. | Data not available |
Mechanisms of Action
This compound and other quassinoids are believed to exert their antiviral effects by inhibiting the replication of viral genetic material and the synthesis of viral proteins within the host cell.[3][8] The antitumor activity of related quassinoids is linked to the induction of apoptosis and the modulation of cell signaling pathways.
Ningnanmycin employs a dual mechanism of action against plant viruses. It directly interferes with the virus by binding to the viral coat protein, which inhibits the assembly of new virus particles.[8][9][10][11] Additionally, Ningnanmycin induces systemic resistance in the host plant, activating its natural defense mechanisms to combat the infection.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Antiviral Activity Assay (Half-Leaf Method for TMV)
This method is used to assess the in-vivo antiviral activity of compounds against TMV in a host plant, typically Nicotiana tabacum.
-
Plant Preparation: Cultivate healthy Nicotiana tabacum plants to the 6-7 leaf stage.
-
Virus Inoculation: A purified TMV solution (e.g., 30 µg/mL) is prepared in phosphate (B84403) buffer. The leaves of the tobacco plants are dusted with carborundum (600 mesh) to create micro-wounds. One half of a leaf is gently rubbed with the virus solution, serving as the control.
-
Compound Application: The other half of the leaf is inoculated with a mixture of the virus and the test compound at various concentrations.
-
Incubation: The plants are maintained in a greenhouse for 2-3 days to allow for the development of local lesions.
-
Data Analysis: The number of local lesions on both halves of the leaf are counted. The inhibition rate is calculated using the formula: Inhibition rate (%) = [(C-T)/C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half. The IC50 value is then determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][8][9][12]
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The CC50 (50% cytotoxic concentration) is calculated from the dose-response curve.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the proposed mechanism of action for Ningnanmycin and a general workflow for evaluating antiviral activity.
Caption: Proposed dual mechanism of action for Ningnanmycin's antiviral activity.
Caption: General experimental workflow for the evaluation of antiviral compounds.
References
- 1. Anti-tobacco mosaic virus (TMV) Quassinoids from Brucea javanica (L.) Merr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. seedhealth.org [seedhealth.org]
- 6. apsnet.org [apsnet.org]
- 7. mdpi.com [mdpi.com]
- 8. Quassinoids from Brucea Javanica Seeds Inhibiting the Replication...: Ingenta Connect [ingentaconnect.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Quantifying Plant Viruses: Evolution from Bioassay to Infectivity Dilution Curves along the Model of Tobamoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Yadanzioside I's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Yadanzioside I, a quassinoid glycoside isolated from the medicinal plant Brucea javanica, belongs to a class of natural products recognized for their diverse pharmacological activities. While the broader family of yadanziosides and other compounds from Brucea javanica have demonstrated anti-inflammatory, anti-cancer, and anti-malarial properties, specific and comparative data on this compound remains limited in readily available scientific literature. This guide aims to provide a framework for the cross-validation of this compound's biological effects by presenting standardized experimental protocols and outlining key signaling pathways commonly implicated in the activities of related compounds. This information is intended to guide researchers in designing experiments to rigorously evaluate and compare the therapeutic potential of this compound.
Comparative Analysis of Biological Activity
To date, specific quantitative data, such as IC50 values for the anti-inflammatory and anti-cancer activities of this compound, are not extensively reported in publicly accessible databases. However, data from related quassinoids isolated from Brucea javanica, such as Bruceine D and Brusatol, can serve as a benchmark for comparative studies. Researchers are encouraged to generate analogous data for this compound to facilitate a direct comparison.
Table 1: Comparative Anti-Cancer Activity of Quassinoids from Brucea javanica
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Bruceine D | Pancreatic Cancer (PANC-1) | Cytotoxicity Assay | < 2.5 | [1] |
| Bruceine D | Bladder Cancer (T24) | Cytotoxicity Assay | 56.04 (apoptosis %) | [2] |
| Brusatol | Pancreatic Cancer (PANC-1) | Cytotoxicity Assay | 0.36 | [3] |
| Brusatol | Pancreatic Cancer (SW1990) | Cytotoxicity Assay | 0.10 | [3] |
Table 2: Comparative Anti-Inflammatory Activity of Quassinoids and Other Natural Compounds
| Compound | Cell Line/Model | Assay Type | IC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Jaceosidin | RAW264.7 Macrophages | NO Production Inhibition | > 10 (approx.) | [4] |
Key Signaling Pathways for Investigation
The biological effects of quassinoids are often attributed to their modulation of critical intracellular signaling pathways involved in inflammation and cancer progression. Investigating the impact of this compound on these pathways is crucial for elucidating its mechanism of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival.[5][6] Its constitutive activation is a hallmark of many cancers and inflammatory diseases. Many natural products exert their anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway.[7]
References
- 1. Brucein D, a Naturally Occurring Tetracyclic Triterpene Quassinoid, Induces Apoptosis in Pancreatic Cancer through ROS-Associated PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antioxidant and anti-inflammatory activities of Jaceosidin from Artemisia princeps Pampanini cv. Sajabal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NF-κB Signaling Pathway, the Microbiota, and Gastrointestinal Tumorigenesis: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IKK/NF-κB Inactivation by Salidroside via Targeting TNF-α for the Treatment of LPS-Induced Colitis [mdpi.com]
Unveiling the Anticancer Potential of Yadanzioside Analogs: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the structure-activity relationships (SAR) of yadanzioside analogs, a class of quassinoid glycosides derived from the traditional medicinal plant Brucea javanica, reveals critical insights for the development of novel anticancer therapeutics. This guide provides a detailed comparison of the cytotoxic performance of these analogs, supported by experimental data, and elucidates the underlying molecular mechanisms and signaling pathways.
Yadanziosides, and their aglycones such as brusatol (B1667952) and bruceantin, have demonstrated potent anticancer activities. The core of their therapeutic potential lies in the inhibition of protein synthesis and the modulation of key cellular signaling pathways, including the Nrf2 and STAT3 pathways, which are crucial for cancer cell survival and proliferation. Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for designing more effective and less toxic anticancer drugs.
Comparative Cytotoxicity of Yadanzioside Analogs
The cytotoxic efficacy of yadanzioside analogs is significantly influenced by modifications to their chemical structure, particularly at the C-15 position of the quassinoid core. The following table summarizes the in vitro cytotoxicity of brusatol and its synthesized analogs against human colorectal cancer cell lines.
| Compound | R Group (at C-15) | HCT116 IC₅₀ (nM) | HCA7 IC₅₀ (nM) |
| Brusatol | -O-CO-C(CH₃)=CH(CH₃) | 15.3 ± 2.1 | 10.8 ± 1.5 |
| Analog 5a | Sorbic acid ester | 18.5 ± 3.2 | 12.1 ± 2.8 |
| Analog 5b | Cyclohexyl ester | > 1000 | > 1000 |
| Analog 5c | Furan (B31954) ring ester | 8.2 ± 1.1 | 5.9 ± 0.9 |
| Analog 5d | Thiophene ring ester | 25.7 ± 4.3 | 18.9 ± 3.7 |
| Analog 5e | Phenyl ring ester | 42.1 ± 6.5 | 31.4 ± 5.2 |
Data adapted from a study on C-15 modified brusatol analogs.
The data clearly indicates that the nature of the ester side chain at the C-15 position plays a pivotal role in the cytotoxic activity of these compounds. The presence of a furan ring in Analog 5c resulted in a nearly two-fold increase in potency compared to the parent compound, brusatol. Conversely, the bulky cyclohexyl group in Analog 5b led to a dramatic loss of activity. This suggests that both the electronic and steric properties of the C-15 substituent are critical for the molecule's interaction with its biological target.
Deciphering the Mechanism of Action: Key Signaling Pathways
Yadanzioside analogs exert their anticancer effects through a multi-pronged attack on cancer cells. A primary mechanism is the potent inhibition of protein synthesis. Furthermore, these compounds have been shown to modulate critical signaling pathways that are often dysregulated in cancer.
Nrf2 Signaling Pathway Inhibition
Brusatol and its analogs are known inhibitors of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is a key regulator of the cellular antioxidant response. However, in many cancers, this pathway is constitutively active, promoting cancer cell survival and resistance to chemotherapy. By inhibiting Nrf2, yadanzioside analogs can render cancer cells more susceptible to oxidative stress and apoptosis.
Caption: Inhibition of the Nrf2 signaling pathway by yadanzioside analogs.
STAT3 Signaling Pathway Modulation
The STAT3 (Signal transducer and activator of transcription 3) pathway is another critical target. Constitutive activation of STAT3 is common in many cancers and is associated with tumor growth, metastasis, and immunosuppression. Certain quassinoids have been shown to inhibit the activation of STAT3, leading to the downregulation of its target genes involved in cell proliferation and survival.
A Comparative Guide to the In Vivo Efficacy of Brucea javanica Oil (Containing Yadanzioside I) Versus Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor efficacy of Brucea javanica oil (BJO), a natural product rich in quassinoids like Yadanzioside I, against conventional chemotherapy agents. The analysis is based on preclinical data from xenograft models, offering a framework for evaluating its potential therapeutic role.
Comparative Efficacy Data
Direct, head-to-head in vivo studies comparing purified this compound with chemotherapy are limited in publicly available literature. Therefore, this comparison utilizes data on Brucea javanica oil (BJO), for which this compound is a key active component, and compares its effects to standard chemotherapeutics in widely-used cancer xenograft models.
| Compound/Agent | Cancer Model | Dosage | Tumor Growth Inhibition (TGI) / Effect | Reference |
| Brucea javanica Oil (BJO) | Rhabdomyosarcoma (R1) Rat Model | Intratumoral Injection | Slowed tumor growth, increased necrosis, reduced blood flow | [1] |
| Cisplatin (B142131) | A549 Lung Cancer Xenograft | 1 mg/kg | 54% TGI | [2] |
| Doxorubicin | MDA-MB-231 Breast Cancer Xenograft | N/A | Significantly prolonged tumor growth delay | [3] |
| Cisplatin + BJO | A549 Lung Cancer Xenograft | N/A | Enhanced apoptosis and tumor growth inhibition vs. cisplatin alone | [4] |
Note: The data presented is synthesized from multiple, independent preclinical studies. Efficacy can vary significantly based on the specific experimental conditions, including dosage, administration route, and the specific tumor model. The combination of BJO with cisplatin suggests a synergistic or enhancing effect.[4][5]
Experimental Protocols
The following outlines a standard methodology for assessing the in vivo efficacy of an anti-cancer compound using a subcutaneous xenograft mouse model.
1. Cell Culture and Animal Husbandry:
-
Cell Lines: Human cancer cell lines (e.g., A549 non-small cell lung cancer, MDA-MB-231 triple-negative breast cancer) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained at 37°C in a humidified 5% CO₂ incubator.
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID, 4-6 weeks old) are used to prevent graft rejection. Animals are acclimated for at least one week prior to the experiment in a pathogen-free environment with ad libitum access to food and water.
2. Tumor Implantation:
-
Cells are harvested from culture during the logarithmic growth phase.
-
A suspension of 2–5 × 10⁶ cells in 100-200 µL of sterile phosphate-buffered saline (PBS), often mixed with Matrigel, is injected subcutaneously into the right flank of each mouse.
3. Treatment and Monitoring:
-
Tumor growth is monitored using digital calipers. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2 .
-
When tumors reach a predetermined volume (e.g., 100–150 mm³), mice are randomly assigned to control and treatment groups (n=5-8 per group).
-
Treatment Administration:
-
Vehicle Control: Administered the same vehicle used for the active compounds (e.g., saline, corn oil).
-
Brucea javanica Oil: Administered via an appropriate route (e.g., intratumoral, intraperitoneal) based on formulation.
-
Chemotherapy (e.g., Cisplatin): Typically administered intraperitoneally (i.p.) at a clinically relevant dose (e.g., 1-5 mg/kg) on a defined schedule (e.g., every 3 days).
-
-
Animal body weight is recorded regularly as a primary indicator of systemic toxicity.
4. Efficacy Evaluation:
-
At the study endpoint (e.g., 21-28 days or when control tumors reach a maximum size), animals are euthanized.
-
Tumors are excised, weighed, and photographed.
-
The primary endpoint, Tumor Growth Inhibition (TGI), is calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] × 100 .
-
Tumor tissues may be preserved for further histopathological or molecular analysis.
Visualizations: Mechanism and Workflow
Mechanism of Action: Apoptotic Signaling
Brucea javanica oil and its constituent quassinoids are known to induce apoptosis (programmed cell death) in cancer cells. This is primarily achieved through the intrinsic mitochondrial pathway.
Caption: Proposed intrinsic apoptotic pathway induced by BJO.
Experimental Workflow
The diagram below illustrates the logical flow of a typical preclinical in vivo efficacy study.
Caption: Workflow for a comparative in vivo xenograft study.
References
- 1. oaepublish.com [oaepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Investigation on the efficiency of Brucea javanica oil emulsion injection with chemotherapy for treating malignant pleural effusion: A meta-analysis of randomized controlled trials [frontiersin.org]
Meta-analysis of Yadanzioside I: A Comparative Guide
A notable scarcity of dedicated research on Yadanzioside I currently limits a full meta-analysis. This guide synthesizes the available data for this compound and provides a comparative analysis with more extensively studied quassinoids from its native source, Brucea javanica, to offer a contextual understanding of its potential biological activities.
This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica. While research on this specific compound is limited, the broader class of quassinoids from this plant is well-known for a range of biological activities, including potent anti-cancer and anti-viral effects. This guide aims to present the current state of knowledge on this compound and compare it with its more researched chemical relatives: Brusatol, Bruceine A, Bruceine D, and Bruceantinol.
Comparative Analysis of Biological Activity
Quantitative data for this compound is primarily available for its anti-viral properties. In contrast, related quassinoids have been extensively evaluated for their cytotoxic effects against various cancer cell lines.
Anti-Viral Activity of this compound
The most significant reported biological activity for this compound is its potent inhibition of the Tobacco Mosaic Virus (TMV).
| Compound | Target | IC50 (μM) |
| This compound | Tobacco Mosaic Virus (TMV) | 4.22 |
Cytotoxic Activity of Related Quassinoids
Brusatol, Bruceine A, Bruceine D, and Bruceantinol have demonstrated significant cytotoxicity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, showcasing their potent anti-proliferative effects.
| Compound | Cell Line | Cancer Type | IC50 (μM) |
| Brusatol | A549 | Lung Cancer | < 0.06[1] |
| CT-26 | Colon Cancer | 0.27 (as μg/mL)[2] | |
| HCT116 | Colon Cancer | > 0.015[3] | |
| Hep3B | Liver Cancer | 0.69[3] | |
| K562 | Leukemia | < 0.064[3] | |
| LNCaP | Prostate Cancer | 0.016[4] | |
| NB4 | Leukemia | 0.03[1] | |
| PANC-1 | Pancreatic Cancer | 0.36[5][6] | |
| SW1990 | Pancreatic Cancer | 0.10[5][6] | |
| Bruceine A | 4T1 | Breast Cancer | 0.5246[7] |
| MIA PaCa-2 | Pancreatic Cancer | 0.029[5][6] | |
| MDA-MB-231 | Breast Cancer | 0.0784[7] | |
| Vero (normal) | Kidney Epithelial | 1251.324 (as μg/mL)[8] | |
| Bruceine D | K562 | Leukemia | 6.37[9][10] |
| T24 | Bladder Cancer | 7.65 (as μg/mL)[11][12] | |
| Capan-2 | Pancreatic Cancer | 1.1[6] | |
| Bruceantinol | HCT-116 | Colon Cancer | Not specified, but active |
| LNCaP | Prostate Cancer | Not specified, but active | |
| MCF7 | Breast Cancer | 0.063[13] | |
| MDA-MB-231 | Breast Cancer | 0.081 - 0.238[3][6] |
Experimental Protocols
Representative Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds like quassinoids.[14][15]
Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., A549, PANC-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound (e.g., Brusatol) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells.
-
After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent only) and a blank (medium only).
-
Incubate the plate for another 24 to 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizing Molecular Mechanisms and Workflows
While the specific signaling pathways affected by this compound have not been elucidated, research on related quassinoids suggests that they often induce apoptosis through the intrinsic (mitochondrial) pathway.[16][17][18][19]
Caption: Intrinsic apoptosis pathway potentially activated by quassinoids.
The general workflow for identifying and testing natural products like this compound involves several key stages, from collection to biological screening.
Caption: General workflow for natural product discovery.
References
- 1. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. scitechnol.com [scitechnol.com]
- 5. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A review of Brucea javanica: metabolites, pharmacology and clinical application [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. thescipub.com [thescipub.com]
- 9. [PDF] Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 10. e-century.us [e-century.us]
- 11. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholar.unair.ac.id [scholar.unair.ac.id]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quassinoids can induce mitochondrial membrane depolarisation and caspase 3 activation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]
Safety Operating Guide
Proper Disposal of Yadanzioside I: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe and compliant disposal of Yadanzioside I, a naturally derived iridoid glycoside. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring compliance with local regulations.
Immediate Safety and Handling Considerations
According to its Material Safety Data Sheet (MSDS), this compound is not classified as a hazardous substance or mixture.[1] However, as a matter of good laboratory practice, appropriate personal protective equipment (PPE) should always be worn when handling this compound. This includes, but is not limited to, safety glasses, gloves, and a lab coat. In the event of a spill, absorb the material with an inert, non-combustible absorbent material and dispose of it in a sealed container.[1]
Disposal of Unused or Waste this compound
While this compound is considered non-hazardous, it is crucial to follow institutional and local regulations for chemical waste disposal. The primary methods for disposing of non-hazardous chemical waste are outlined below.
Step 1: Waste Characterization Confirm that the this compound waste is not mixed with any hazardous substances. If it has been combined with a hazardous chemical, the entire mixture must be treated as hazardous waste.
Step 2: Containerization Place the waste this compound in a clearly labeled, sealed, and chemically compatible container. The container should be in good condition and suitable for chemical waste.
Step 3: Disposal Pathway For pure, uncontaminated this compound, consult your institution's Environmental Health and Safety (EHS) office for the preferred disposal method. In many cases, non-hazardous solid chemical waste can be disposed of in the regular laboratory trash, provided it is securely contained and clearly labeled as "non-hazardous."[2][3] However, some institutions may require it to be collected by their hazardous waste management services to ensure proper handling.
Disposal of Empty this compound Containers
Properly managing empty chemical containers is essential to prevent chemical cross-contamination and ensure safety.
Step 1: Decontamination Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol).[4][5] The first rinsate should be collected and disposed of as chemical waste, following the procedures for unused this compound. Subsequent rinses can typically be disposed of down the drain with copious amounts of water.
Step 2: Defacing Completely remove or deface the original label to prevent misidentification.[3][4][6] You can use a marker to cross out the chemical name and hazard information.
Step 3: Disposal Once triple-rinsed and defaced, the empty container can usually be disposed of in the regular trash or recycled, depending on the container material and institutional policies.[4][6]
Management of Contaminated Labware
Labware that has come into contact with this compound should be decontaminated before disposal or reuse.
Step 1: Decontamination Wash the contaminated labware (e.g., glassware, spatulas) thoroughly with an appropriate solvent and detergent.
Step 2: Disposal of Sharps If the contaminated labware includes sharps (e.g., needles, broken glass), they must be disposed of in a designated sharps container.
Step 3: General Labware Disposal After decontamination, non-sharp labware can be disposed of in the appropriate waste stream (e.g., broken glass box, regular trash).
Summary of Disposal Procedures
| Waste Stream | Procedure | Key Considerations |
| Unused/Waste this compound | 1. Characterize waste. 2. Place in a labeled, sealed container. 3. Consult EHS for disposal; may be suitable for regular trash if confirmed non-hazardous. | Do not mix with hazardous waste. Follow institutional guidelines. |
| Empty this compound Containers | 1. Triple-rinse with a suitable solvent. 2. Collect the first rinsate as chemical waste. 3. Deface the original label. 4. Dispose of in regular trash or recycling. | Ensure all chemical residue is removed. |
| Contaminated Labware | 1. Decontaminate by washing with an appropriate solvent. 2. Dispose of sharps in a designated sharps container. 3. Dispose of other decontaminated labware in the appropriate waste stream. | Segregate sharps from other lab waste. |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound and associated materials.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and procedures, and refer to the Safety Data Sheet for the most accurate and up-to-date information.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. Empty Chemical Containers | Environment, Health & Safety [ehs.ucla.edu]
- 5. Empty Containers | Environmental Health and Safety [ehs.stonybrook.edu]
- 6. What do I do with empty chemical containers? | Yale Environmental Health & Safety [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
